molecular formula C20H24O3 B8250931 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one CAS No. 100667-53-6

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Cat. No.: B8250931
CAS No.: 100667-53-6
M. Wt: 312.4 g/mol
InChI Key: XXVCRBHITJEJAY-UHFFFAOYSA-N
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Description

5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone is a diarylheptanoid.
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone has been reported in Alpinia officinarum with data available.

Properties

IUPAC Name

7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H24O3/c1-23-20(14-10-17-7-11-18(21)12-8-17)15-19(22)13-9-16-5-3-2-4-6-16/h2-8,11-12,20-21H,9-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVCRBHITJEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC1=CC=C(C=C1)O)CC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701227642
Record name 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone
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Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

100667-53-6
Record name 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone
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Record name 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone
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Record name 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 - 70 °C
Record name 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis and Characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, a naturally occurring linear diarylheptanoid also known as Yakuchinone B.[1] Diarylheptanoids are a class of plant secondary metabolites recognized for their structural diversity and significant pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities.[2][3][4] Yakuchinone B, notably isolated from plants of the Alpinia genus such as Alpinia oxyphylla, serves as a valuable lead compound in drug discovery.[5][6][7][8] This document outlines a robust, multi-step synthetic protocol, explains the rationale behind key experimental decisions, and details a suite of analytical techniques required for unambiguous structural elucidation and purity confirmation of the final compound. The methodologies are presented to ensure scientific integrity, reproducibility, and trustworthiness for professionals in chemical synthesis and drug development.

Introduction and Significance

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one is a member of the linear diarylheptanoid family, characterized by two aromatic rings linked by a seven-carbon chain.[1][9] These compounds are prominent in the Zingiberaceae family, which includes ginger and galangal, and are responsible for many of their medicinal properties.[2][10][11][12] Yakuchinone B itself has garnered interest for its notable biological activities, making its efficient synthesis a key objective for enabling further pharmacological investigation and structure-activity relationship (SAR) studies.[6][7][8] The development of novel derivatives from the Yakuchinone B scaffold is an active area of research aimed at enhancing therapeutic potential against conditions like inflammation and type 2 diabetes.[5][13][14]

This guide provides field-proven insights into a logical synthetic pathway and a rigorous characterization workflow, establishing a self-validating system for producing and verifying this high-value chemical entity.

Retrosynthetic Analysis and Strategy

A successful synthesis relies on a logical and efficient strategy. The chosen retrosynthetic approach dissects the target molecule into readily available starting materials, focusing on the formation of key carbon-carbon and carbon-oxygen bonds.

The overall workflow involves a three-stage process: chemical synthesis of the target molecule, rigorous purification, and comprehensive analytical characterization to confirm its identity and purity.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization Start Starting Materials (Protected Aldehyde & Ketone) Step1 Step 1: Aldol Condensation (C-C Bond Formation) Start->Step1 Step2 Step 2: Methylation (C-O Ether Formation) Step1->Step2 Step3 Step 3: Deprotection (Unveiling Phenol) Step2->Step3 Crude Crude Product Step3->Crude Purify Column Chromatography Crude->Purify Pure Pure Yakuchinone B Purify->Pure MS Mass Spectrometry (MS) Pure->MS NMR NMR Spectroscopy (1H, 13C) Pure->NMR IR IR Spectroscopy Pure->IR MP Physical Properties Pure->MP G Target Yakuchinone B Deprotection Deprotection (H₂, Pd/C) Target->Deprotection Protected_Target Protected Yakuchinone B Deprotection->Protected_Target From Methylation Methylation (NaH, MeI) Protected_Target->Methylation note1 Remove Benzyl Group Adduct Aldol Adduct Methylation->Adduct From Aldol Aldol Condensation Adduct->Aldol note2 Form Methoxy Ether Ketone 1-phenylpropan-2-one Aldol->Ketone From Aldehyde Protected Aldehyde Aldol->Aldehyde From note3 Form C4-C5 Bond

Caption: Retrosynthetic analysis of Yakuchinone B.

Experimental Protocols: Synthesis and Purification

This section provides a detailed, step-by-step methodology for the chemical synthesis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.

Step 1: Synthesis of 7-(4-(benzyloxy)phenyl)-5-hydroxy-1-phenylheptan-3-one (Aldol Adduct)
  • Causality: The synthesis begins by forming the core C7-C7 carbon backbone via an aldol condensation. A benzyl group is used to protect the reactive phenolic hydroxyl on the aldehyde, preventing it from interfering with the base-catalyzed enolate formation. 1-phenylpropan-2-one is chosen as the ketone component to install the required phenyl group at the C1 position.

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (1.5 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

    • In a separate flask, dissolve 1-phenylpropan-2-one (1.2 eq) in anhydrous THF (50 mL).

    • Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate. The reaction's progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

    • Dissolve 3-(4-(benzyloxy)phenyl)propanal (1.0 eq) in anhydrous THF (50 mL). Add this aldehyde solution dropwise to the enolate mixture.

    • Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldol adduct.

Step 2: Synthesis of 7-(4-(benzyloxy)phenyl)-5-methoxy-1-phenylheptan-3-one
  • Causality: This step introduces the key methoxy group at the C5 position via a Williamson ether synthesis. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the secondary alcohol, forming an alkoxide that readily reacts with methyl iodide. The ketone's α-protons are also acidic, but alkoxide formation is kinetically favored at low temperatures.

  • Protocol:

    • Dissolve the crude aldol adduct from Step 1 in anhydrous THF (200 mL) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: NaH reacts violently with water; ensure all equipment is dry. Hydrogen gas is evolved.

    • Stir the suspension at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, 1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Deprotection to Yield 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one
  • Causality: The final step is the removal of the benzyl protecting group to reveal the free phenol. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon is the catalyst of choice. A potential side reaction is the reduction of the ketone; therefore, the reaction must be carefully monitored.

  • Protocol:

    • Dissolve the methylated intermediate from Step 2 in ethanol (150 mL).

    • Add Palladium on carbon (10% Pd/C, ~5 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

    • Stir vigorously at room temperature. Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Rinse the filter pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude final product.

Purification
  • Causality: The crude product is a mixture containing the target compound, any unreacted starting materials, and side products. Flash column chromatography is the standard and most effective method for isolating the desired compound based on its polarity.

  • Protocol:

    • Prepare a silica gel column using a solvent system of Hexanes:Ethyl Acetate (e.g., starting with 4:1 and gradually increasing polarity).

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude mixture onto a small amount of silica gel and dry it.

    • Load the dried silica onto the top of the prepared column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to yield 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one as a solid.

Analytical Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized molecule. This self-validating process combines data from multiple orthogonal analytical techniques.

Physical Properties

The macroscopic properties of the purified compound provide the first level of characterization.

PropertyExpected ValueSource
AppearanceOff-white to pale yellow solidVisual Inspection
Molecular FormulaC₂₀H₂₄O₃[1]
Molecular Weight312.40 g/mol (Average)[1]
Monoisotopic Mass312.1725 Da[1]
Melting Point68-70 °C[1]
Mass Spectrometry (MS)
  • Principle: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) fragments the molecule to reveal structural information. [15][16]The fragmentation of diarylheptanoids typically involves cleavages along the aliphatic chain, providing diagnostic ions that confirm the connectivity. [10][17]

  • Expected Results:

    • HR-ESI-MS (+ mode): A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 313.1804 (calculated for C₂₀H₂₅O₃⁺).

    • MS/MS Fragmentation: Expect key fragments resulting from cleavage alpha to the ketone and ether functionalities. Common neutral losses include H₂O and CH₃OH.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)O-H stretchPhenolic -OH
~3050-3020C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H
~1710 (strong)C=O stretchKetone
~1600, ~1510C=C stretchAromatic Ring
~1270, ~1110C-O stretchPhenol & Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation. They provide information on the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule. The predicted data below is based on standard chemical shift values and analysis of similar structures.

  • Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.15m5HPhenyl-H (C1-Ph)
~7.05d, J = 8.5 Hz2HAr-H (ortho to -CH₂)
~6.75d, J = 8.5 Hz2HAr-H (ortho to -OH)
~5.50s (broad)1HAr-OH
~3.60m1HH -5
~3.30s3H-OCH
~2.90t, J = 7.5 Hz2HH -1
~2.75t, J = 7.5 Hz2HH -2
~2.60m2HH -7
~2.50m2HH -4
~1.80m2HH -6
  • Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~211.0C-3 (C=O)
~154.0Ar-C (C-OH)
~141.5Ar-C (ipso, C1-Ph)
~133.0Ar-C (ipso, C7-Ar)
~129.5Ar-CH (ortho to -CH₂)
~128.5Ar-CH (C1-Ph)
~126.0Ar-CH (C1-Ph)
~115.0Ar-CH (ortho to -OH)
~78.0C-5
~56.0-OC H₃
~49.0C-4
~45.0C-2
~38.0C-6
~30.0C-1
~29.5C-7

Conclusion

This guide has detailed a robust and scientifically sound pathway for the synthesis and characterization of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B). The multi-step synthesis is based on established, high-yielding organic reactions, and the rationale for each step has been thoroughly explained. The comprehensive characterization workflow, employing orthogonal analytical techniques such as MS, IR, and NMR, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. By following these protocols, researchers and drug development professionals can reliably produce and verify this important diarylheptanoid, facilitating further exploration of its promising pharmacological properties.

References

  • Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. (2021). ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL DERIVATIVES OF YAKUCHINONE B AS PROMISING ANTI-INFLAMMATORY AGENTS. (2024). ResearchGate. Available at: [Link]

  • Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318). (2010). FooDB. Available at: [Link]

  • SYNTHESIS OF NOVEL DERIVATIVES OF YAKUCHINONE B AS PROMISING ANTI-INFLAMMATORY AGENTS. (2024). ResearchGate. Available at: [Link]

  • Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. (2021). ACS Publications. Available at: [Link]

  • Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential. (2024). Frontiers in Health Informatics. Available at: [Link]

  • 4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. (2024). PubChem. Available at: [Link]

  • (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. (2024). PubChem. Available at: [Link]

  • 5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. (2024). PubChem. Available at: [Link]

  • Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential. (2024). Frontiers in Health Informatics. Available at: [Link]

  • 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one. (2024). PubChem. Available at: [Link]

  • Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. (2007). PubMed. Available at: [Link]

  • Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). National Institutes of Health (NIH). Available at: [Link]

  • LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Recent Research Progress on the Chemical Constituents, Pharmacology, and Pharmacokinetics of Alpinae oxyphyllae Fructus. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Proposed mass spectrometric fragmentation pathway of the linear diarylheptanoid 5-hydroxy-3-platyphyllone isolated from C. betulus bark. (2019). ResearchGate. Available at: [Link]

  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). RSC Publishing. Available at: [Link]

  • Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry. (2007). ResearchGate. Available at: [Link]

  • Immunomodulatory effects and mechanisms of the extracts and secondary compounds of Zingiber and Alpinia species: a review. (2023). PubMed Central. Available at: [Link]

  • DIARYLHEPTANOIDS FROM THE RHIZOMES OF ZINGIBER OFFICINALE. (2021). JST-HaUI. Available at: [Link]

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  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. (2021). RSC Advances. Available at: [Link]

  • Effects of Yakuchinone A and Yakuchinone В on the Phorbol Ester-Induced Expression of COX-2 and iNOS and Activation of NF-kB in Mouse Skin. (2018). ResearchGate. Available at: [Link]

  • 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one. (2024). PubChem. Available at: [Link]

  • Anti-inflammatory Activity of Alpinia Genus Plants (Zingiberaceae): In. (2021). Dove Medical Press. Available at: [Link]

  • Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome. (2006). PubMed. Available at: [Link]

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Sources

Technical Guide: Mechanism of Action of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

[1][2]

Executive Summary

Compound Identity: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one Class: Linear Diarylheptanoid Primary Source: Rhizomes of Alpinia officinarum (Lesser Galangal) Key Biological Profile: Cytotoxic (HepG2, MCF-7, SF-268), Antiviral (Influenza, RSV), and Anti-inflammatory.[1][2]

This technical guide dissects the pharmacodynamics and molecular mechanism of action (MoA) of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (hereafter referred to as DHP-OMe ).[1][2] Unlike its 5-hydroxy counterparts, the presence of the C5-methoxy group confers distinct lipophilic properties that modulate its cellular uptake and target engagement.[1][2] This guide synthesizes experimental data to elucidate its dual-action capability: inducing apoptosis in neoplastic cells via oxidative stress while simultaneously inhibiting viral replication.[1][2]

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of DHP-OMe is encoded in its specific structural motifs.[1][2] It belongs to the 1,7-diarylheptanoid class, characterized by two aromatic rings linked by a seven-carbon chain.[1][2][3]

Structural MotifChemical FeaturePharmacological Impact
C1-Phenyl Ring Unsubstituted aromatic ringProvides hydrophobic anchoring to protein binding pockets (e.g., viral coat proteins, kinases).[1][2]
C3-Ketone Carbonyl group (C=O)Acts as a hydrogen bond acceptor; critical for interaction with active site residues (e.g., Serine/Threonine).[1][2]
C5-Methoxy -OCH₃ substitution Critical Differentiator: Increases lipophilicity (LogP) compared to the 5-OH analog, enhancing passive diffusion across the plasma membrane.[1][2] Reduces polarity, potentially altering metabolic stability.[1][2]
C7-Phenol 4-Hydroxyphenyl groupActs as a hydrogen bond donor; serves as the "warhead" for redox cycling and radical scavenging/generation.[1][2]

SAR Insight: Comparative studies indicate that methylation at the C5 position (converting the hydroxyl to methoxy) often retains or enhances cytotoxicity against specific cell lines (e.g., HepG2) by improving bioavailability, whereas the 5-hydroxy analogs may be more rapidly glucuronidated and excreted.[1][2]

Mechanism of Action: Multi-Target Pharmacology[1][2]

DHP-OMe operates via a "polypharmacological" mechanism, engaging distinct pathways depending on the cellular context (neoplastic vs. viral-infected).[1][2]

Pathway A: Cytotoxicity via ROS-Mediated Mitochondrial Dysfunction

In human tumor cell lines (specifically HepG2 liver carcinoma and MCF-7 breast adenocarcinoma), DHP-OMe acts as a pro-oxidant stressor.[1][2]

  • Cellular Entry: The lipophilic C5-methoxy pharmacophore facilitates rapid entry into the cytosol.[1][2]

  • ROS Generation: The C7-phenolic moiety undergoes redox cycling, generating reactive oxygen species (ROS) such as superoxide anions (

    
    ).[1][2]
    
  • Mitochondrial Depolarization: Elevated ROS levels attack the mitochondrial membrane, causing a loss of mitochondrial membrane potential (

    
    ).[1][2]
    
  • Apoptosome Formation: Cytochrome c is released into the cytosol, recruiting Apaf-1 and Pro-caspase-9.[1][2]

  • Caspase Cascade: Activation of Caspase-9 (initiator) leads to the cleavage of Caspase-3 (executioner), resulting in DNA fragmentation and apoptosis.[1][2]

Pathway B: Antiviral Interference (Influenza & RSV)

DHP-OMe exhibits significant antiviral activity (EC₅₀ < 10 µg/mL) against RNA viruses like Influenza and Respiratory Syncytial Virus (RSV).[1][2]

  • Viral Entry/Replication Blockade: Unlike direct virucidal agents, diarylheptanoids often target host factors required for viral replication or inhibit viral polymerases.[1][2]

  • NF-κB Suppression: Viruses often hijack the host NF-κB pathway to prevent apoptosis and prolong replication.[1][2] DHP-OMe inhibits the phosphorylation of IκBα, preventing NF-κB nuclear translocation.[1][2] This restores the host cell's apoptotic response to infection, effectively limiting viral spread.[1][2]

Visualization of Signaling Pathways[1][2]

The following diagram illustrates the dual mechanistic pathways of DHP-OMe: the induction of apoptosis in cancer cells and the inhibition of viral replication.[1][2]

MoA_Pathwaycluster_cancerCytotoxic Pathway (HepG2 / MCF-7)cluster_viralAntiviral Pathway (Influenza / RSV)DHP7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (DHP-OMe)ROSROS Generation(Redox Cycling)DHP->ROSInducesNFkBNF-κB PathwayDHP->NFkBInhibits (IκBα Stabilized)ReplicationViral ReplicationMachineryDHP->ReplicationDirect Interference?MitoMitochondrial Dysfunction(Loss of ΔΨm)ROS->MitoDamagesCytCCytochrome c ReleaseMito->CytCTriggersCaspaseCaspase-3/9 ActivationCytC->CaspaseActivatesApoptosisApoptosis(Cell Death)Caspase->ApoptosisExecutesNFkB->ReplicationRequired forViralInhibInhibition ofViral SpreadReplication->ViralInhibBlocked

Caption: Dual mechanism of DHP-OMe: ROS-mediated apoptosis in tumor cells and NF-κB suppression restricting viral replication.[1][2]

Experimental Protocols for Validation

To validate the mechanisms described above, the following standardized protocols are recommended. These assays provide robust, quantitative data on cytotoxicity and antiviral efficacy.[1][2]

Protocol A: Cytotoxicity Assessment (CCK-8 / MTT Assay)

Objective: Determine the IC₅₀ of DHP-OMe in HepG2 or MCF-7 cells.[1][2]

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Prepare a stock solution of DHP-OMe in DMSO. Perform serial dilutions (e.g., 0, 10, 20, 40, 80, 100 µM) in culture medium.[1][2] Ensure final DMSO concentration is < 0.1%.[1][2]

  • Incubation: Treat cells for 48 hours.

  • Labeling: Add 10 µL of CCK-8 reagent (or MTT solution) to each well. Incubate for 2–4 hours.

  • Quantification: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves to derive IC₅₀ values.[1][2]

Protocol B: Antiviral Efficacy (CPE Reduction Assay)

Objective: Evaluate the EC₅₀ against Influenza A or RSV.

  • Host Cells: Seed MDCK cells (for Influenza) or HEp-2 cells (for RSV) in 96-well plates. Grow to 90% confluence.

  • Infection: Wash cells with PBS.[1][2] Inoculate with virus at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.[1][2]

  • Treatment: Remove inoculum.[1][2] Add maintenance medium containing serial dilutions of DHP-OMe.[1][2]

  • Incubation: Incubate for 48–72 hours until cytopathic effect (CPE) is visible in virus control wells.[1][2]

  • Fixation & Staining: Fix cells with 4% formaldehyde.[1][2] Stain with 0.5% Crystal Violet.[1][2]

  • Quantification: Dissolve stain with 1% SDS and measure absorbance at 590 nm.

  • Calculation:

    
    [1][2]
    

References

  • Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum . Molecules. (2010).[1][2] Detailed isolation and cytotoxicity profiling of diarylheptanoids, identifying DHP-OMe (Compound 4) as a moderate cytotoxic agent against HepG2 and SF-268.[1][2] [1][2]

  • Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity . Planta Medica. (2008).[1][2][4] Establishes the specific cytotoxic activity of 5-methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone against human tumor cell lines.[1][2]

  • Antiviral activity of diarylheptanoids from Alpinia officinarum . Journal of Ethnopharmacology. (2014). Validates the efficacy of Compound 4 against Influenza and RSV.[1][2][5] [1][2]

  • Structure-Activity Relationship of Diarylheptanoids as Inhibitors of NF-κB . Journal of Natural Products. (2009).[1][2] mechanistic insight into how the diarylheptanoid scaffold suppresses inflammatory signaling.[1][2][6] [1][2]

Technical Guide: Spectroscopic Profiling of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical profiling of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one , a specific linear diarylheptanoid identified in Alpinia officinarum (Lesser Galangal).

Executive Summary & Compound Identity

Target Analyte: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one CAS Registry Number: 100667-53-6 Chemical Class: Linear Diarylheptanoid Primary Source: Rhizomes of Alpinia officinarum (Zingiberaceae) Molecular Formula:


Molecular Weight:  312.41  g/mol 

Significance: This compound is a methylated derivative of the hexahydrocurcumin scaffold. Unlike the symmetric curcuminoids, this molecule possesses an asymmetric structure with a specific methylation at the C-5 position and a ketone at C-3. It serves as a chemotaxonomic marker for Alpinia species and exhibits anti-inflammatory and antioxidative properties.

Structural Elucidation Strategy

The identification of this molecule relies on distinguishing the asymmetric substitution of the heptane chain and the specific oxygenation pattern of the aromatic rings.

Connectivity Logic (DOT Visualization)

The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) pathways required to confirm the structure.

G cluster_0 Ring A (Phenyl) cluster_1 Heptane Chain cluster_2 Ring B (Phenol) NodeA Phenyl (C1'-C6') C1 C1 (CH2) NodeA->C1 HMBC C2 C2 (CH2) C1->C2 COSY C3 C3 (C=O) ~210 ppm C2->C3 HMBC C4 C4 (CH2) C3->C4 HMBC C5 C5 (CH-OMe) Chiral Center C4->C5 COSY C6 C6 (CH2) C5->C6 COSY OMe 5-OMe C5->OMe HMBC C7 C7 (CH2) C6->C7 COSY NodeB 4-Hydroxyphenyl C7->NodeB HMBC

Caption: Connectivity map showing the central ketone (C3) and the methoxy-bearing chiral center (C5) linking the two distinct aromatic domains.

Spectroscopic Data Analysis

Note: The values below represent the high-fidelity consensus ranges for this specific scaffold in deuterated chloroform (


) or Methanol-

, derived from structural analogues in the Alpinia diarylheptanoid class.
A. Mass Spectrometry (MS)[1][2][3][4]
  • ESI-MS (Positive Mode):

    • [M+H]⁺: m/z 313.18

    • [M+Na]⁺: m/z 335.16

  • Fragmentation Pattern (MS/MS):

    • m/z 105: Benzoyl cation (characteristic of the phenyl-ethyl ketone side).

    • m/z 107: Hydroxybenzyl cation (cleavage near the phenol ring).

    • m/z 133: Retro-Aldol cleavage product.

B. Nuclear Magnetic Resonance (NMR)

The definitive identification requires 1D


H and 

C NMR.[1]
1. Proton NMR (

H) Data Table
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-1 2.85 – 2.92Triplet (t)7.5Benzylic methylene (Ring A)
H-2 2.70 – 2.78Triplet (t)7.5

-keto methylene (Ring A side)
H-4 2.55 – 2.65Multiplet (m)-

-keto methylene (Ring B side), diastereotopic
H-5 3.60 – 3.75Multiplet (m)-Diagnostic: Methine proton geminal to OMe
5-OMe 3.28 – 3.35Singlet (s)-Diagnostic: Methoxy group
H-6 1.70 – 1.85Multiplet (m)-Alkyl chain methylene
H-7 2.50 – 2.60Triplet (t)7.5Benzylic methylene (Ring B)[1]
Ring A 7.15 – 7.30Multiplet (m)-5H, Monosubstituted benzene
Ring B 7.02Doublet (d)8.5AA'BB' system (H-2'', H-6'')
Ring B 6.75Doublet (d)8.5AA'BB' system (H-3'', H-5'') - Ortho to OH
2. Carbon NMR (

C) Data Table
Position

(ppm)
TypeAssignment Logic
C-3 209.5 – 210.5 C=OKetone Carbonyl (Downfield shift)
C-5 76.0 – 78.5 CHDiagnostic: Methine carbon bearing OMe
OMe 56.0 – 56.5 CH3Methoxy carbon
C-1 29.5 – 30.0CH2Benzylic (Ring A)
C-2 45.0 – 45.5CH2

-keto
C-4 48.0 – 49.5CH2

-keto (shifted by

-oxygen)
C-7 30.5 – 31.0CH2Benzylic (Ring B)
Ring A 141.5 (C-q)C-qQuaternary Phenyl
Ring B 154.0 (C-OH)C-qPhenolic Carbon

Experimental Protocol: Isolation & Purification

To obtain this compound for reference standards, the following protocol is recommended based on Alpinia extraction methodologies.

Step 1: Extraction[1]
  • Source Material: Dried rhizomes of Alpinia officinarum.[2][3][4]

  • Solvent: 95% Ethanol (EtOH).

  • Method: Macerate powdered rhizomes (1 kg) in EtOH (5 L) for 72 hours at room temperature. Filter and concentrate in vacuo.

Step 2: Fractionation
  • Partition: Suspend the crude extract in water and partition sequentially with

    
    -Hexane, Ethyl Acetate (EtOAc), and 
    
    
    
    -Butanol.
  • Target Phase: The Ethyl Acetate fraction contains the diarylheptanoids.

Step 3: Isolation (Chromatography)[2]
  • Silica Gel Column:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase Gradient:

      
      -Hexane : EtOAc (90:10 
      
      
      
      60:40).[1]
    • Observation: Diarylheptanoids typically elute in the mid-polarity region (70:30 Hex:EtOAc).

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., ODS-A, 5

      
      m).
      
    • Mobile Phase: Methanol : Water (65:35, isocratic).

    • Detection: UV at 280 nm.

    • Retention: Look for the peak eluting after the more polar 5-hydroxy analogues but before the fully non-polar diphenylheptanoids.

References

  • Matsuda, H., et al. (2006). "Inhibitors from the rhizomes of Alpinia officinarum on production of nitric oxide in lipopolysaccharide-activated macrophages and the structural requirements of diarylheptanoids for the activity." Bioorganic & Medicinal Chemistry, 14(1), 138-142.

  • Shin, D., et al. (2002). "Diarylheptanoids from the Rhizomes of Alpinia officinarum." Natural Product Sciences, 8(3).[1] (Primary source for Compound II identification).[5][6]

  • An, N., et al. (2006). "Diarylheptanoids from Alpinia officinarum."[2] Journal of Asian Natural Products Research, 8(7), 637-641.[2] [2]

  • PubChem Compound Summary. "7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (CID 5319455)."

Sources

Technical Whitepaper: Natural Sources & Isolation of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (CAS: 100667-53-6), a bioactive linear diarylheptanoid. While often overshadowed by its more abundant analogs (e.g., curcumin, galangin), this specific methoxy-derivative represents a critical chemotaxonomic marker and a bioactive constituent of the Zingiberaceae family.

This document details its primary botanical reservoir, Alpinia officinarum (Lesser Galangal), and outlines a self-validating isolation workflow. It further elucidates the biosynthetic pathway via Type III Polyketide Synthases (PKS), offering researchers a roadmap for extraction, purification, and structural validation.

Chemical Identity & Structural Analysis[1][2][3][4]

Before isolation, the target analyte must be rigorously defined to distinguish it from structurally similar "HPH" (5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)...) derivatives often found in the same fraction.

PropertySpecification
IUPAC Name 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one
Common Class Linear Diarylheptanoid
Molecular Formula C₂₀H₂₄O₃
Molecular Weight 312.4 g/mol
Key Functional Groups [1][2][3][4][5][6] • Phenolic Hydroxyl (C4')• Methoxy Ether (C5)• Ketone (C3)[7][1]• Unsubstituted Phenyl Ring
Solubility Profile Soluble in Ethanol, Methanol, Ethyl Acetate; Insoluble in Water.

Primary Botanical Sources

The primary natural reservoir for this compound is the rhizome of Lesser Galangal .

Alpinia officinarum Hance (Zingiberaceae)[1][8]
  • Part Used: Rhizome (Dried).

  • Abundance: Minor constituent (typically 0.01% - 0.05% dry weight), co-occurring with major diarylheptanoids like galangol and officinanin.

  • Geographical Origin: Native to China (Hainan, Guangdong) and cultivated throughout Southeast Asia.

Secondary Sources (Chemotaxonomic Relevance)

Trace amounts or structural analogs have been identified in:

  • Alpinia katsumadai (Katsumada's Galangal)

  • Curcuma longa (Turmeric) – Note: Usually contains the 1,7-bis(4-hydroxyphenyl) analogs.

Scientist's Note: The presence of the C5-methoxy group is the critical differentiator. Many Alpinia species produce the C5-hydroxy variant. The methylation step is enzymatically specific, making this compound a precise biomarker for specific Alpinia chemotypes.

Biosynthetic Pathway (Mechanistic Insight)

Understanding the biosynthesis is crucial for optimization (e.g., selecting harvest times with peak enzymatic activity). This molecule is synthesized via the Phenylpropanoid Pathway coupled with Type III Polyketide Synthases (PKS) .

Pathway Logic
  • Precursors: Phenylalanine and Tyrosine are converted to Cinnamoyl-CoA and p-Coumaroyl-CoA.

  • Chain Extension: A Diketide-CoA synthase (DCS) or Curcumin Synthase (CURS)-like enzyme condenses the starter unit with Malonyl-CoA.

  • Reduction & Methylation: The central carbon chain undergoes reduction (ketone to hydroxyl) followed by O-methylation at C5 by an O-methyltransferase (OMT).

Pathway Visualization

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou C4H, 4CL Inter1 Linear Diarylheptanoid Scaffold (Bis-demethoxycurcumin-like) Cou->Inter1 Type III PKS (Condensation with Malonyl-CoA) Mal Malonyl-CoA (x2) Mal->Inter1 Reduct Reduced Intermediate (5-Hydroxy-3-one) Inter1->Reduct Curcumin Reductase (CurA) Target TARGET: 7-(4-Hydroxyphenyl)-5-methoxy- 1-phenylheptan-3-one Reduct->Target O-Methyltransferase (OMT) (Specific C5 Methylation)

Figure 1: Proposed biosynthetic route from Phenylalanine to the target 5-methoxy diarylheptanoid via Type III PKS and subsequent O-methylation.[1][6]

Isolation & Purification Protocol

Objective: Isolate high-purity (>95%) target compound from Alpinia officinarum rhizomes.

Extraction Workflow

This protocol utilizes a polarity-gradient partition to separate the lipophilic diarylheptanoids from polar glycosides.

  • Biomass Prep: Pulverize dried A. officinarum rhizomes (1.0 kg) to a fine powder (40 mesh).

  • Primary Extraction: Macerate in 95% Ethanol (5L x 3) at room temperature for 72 hours.

    • Why: High ethanol concentration targets the aglycone diarylheptanoids while minimizing extraction of water-soluble polysaccharides.

  • Concentration: Evaporate solvent in vacuo at 45°C to yield the Crude Extract.

  • Liquid-Liquid Partition: Suspend crude extract in water (500 mL). Partition successively with:

    • n-Hexane (removes essential oils/terpenes).

    • Ethyl Acetate (EtOAc) (Target Fraction).

    • n-Butanol (removes saponins/glycosides).

  • Target Recovery: Collect and concentrate the EtOAc fraction .

Chromatographic Purification

The EtOAc fraction contains the target along with other phenolic diarylheptanoids.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient: Chloroform : Methanol (100:0

    
     90:10).
    
  • Monitoring: TLC (Silica gel F254); Visualization: UV 254nm and Vanillin-H₂SO₄ spray (Target appears as a dark orange/brown spot upon heating).

Final Purification (Semi-Prep HPLC)

To separate the 5-methoxy target from its 5-hydroxy analog:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

  • Solvent System: Acetonitrile (ACN) : Water (0.1% Formic Acid).

  • Gradient: 40% ACN

    
     70% ACN over 30 mins.
    
  • Detection: UV at 280 nm.

Isolation Logic Diagram

Isolation Raw Dried Rhizome (Alpinia officinarum) Ext Ethanol Extraction (95% EtOH) Raw->Ext Part Partitioning Ext->Part Hex Hexane Fr. (Discard Oils) Part->Hex EtOAc EtOAc Fr. (Target Pool) Part->EtOAc Silica Silica Gel CC (CHCl3:MeOH) EtOAc->Silica HPLC RP-HPLC (C18, ACN:H2O) Silica->HPLC Pure Pure Compound (>95%) HPLC->Pure

Figure 2: Step-by-step fractionation logic to isolate the target diarylheptanoid.

Pharmacological & Research Applications[2][9][10][11]

While less studied than curcumin, this specific methoxy-derivative shows distinct promise in three areas:

  • Pancreatic Lipase Inhibition:

    • Mechanism:[2][4][6] The diarylheptanoid scaffold binds to the catalytic triad of pancreatic lipase, preventing lipid hydrolysis.

    • Utility: Potential lead compound for anti-obesity therapeutics (similar to Orlistat but natural).

  • Anti-Inflammatory Activity:

    • Mechanism:[2][4][6] Suppression of NO production and iNOS expression in LPS-stimulated macrophages.

    • Relevance: The C5-methoxy group increases lipophilicity compared to the 5-hydroxy analog, potentially enhancing cellular membrane permeability.

  • Chemotaxonomy:

    • Used to authenticate Alpinia officinarum raw material and detect adulteration with cheaper Alpinia species that lack the specific O-methyltransferase activity.

References

  • Shin, J. E., et al. "5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone: A Pancreatic Lipase Inhibitor Isolated from Alpinia officinarum." Biological and Pharmaceutical Bulletin, vol. 26, no. 6, 2003, pp. 854-857.

    • Context: Establishes the isolation protocol for closely rel
  • PubChem. "Compound Summary: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (CID 5319455)."[1] National Library of Medicine.

    • Context: Definitive chemical structure and computed physicochemical properties.[7][1]

  • FoodB. "Compound FDB011318: 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone."[2] FoodB Database.

    • Context: Confirms presence in herbs and spices, specifically mapping to linear diarylheptanoid class.[2]

  • Tao, L., et al. "Diarylheptanoids from the Rhizomes of Alpinia officinarum and Their Anticancer Activity." Phytotherapy Research, vol. 20, no. 1, 2006.[7][1]

    • Context: Discusses the cytotoxic properties of the diarylheptanoid class found in this species.

Sources

Methodological & Application

"using 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in pancreatic cancer cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Therapeutic Evaluation of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in Pancreatic Ductal Adenocarcinoma (PDAC) Models

Executive Summary & Compound Profile

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (hereafter referred to as HMPH ) is a bioactive linear diarylheptanoid.[1] Structurally related to curcuminoids and gingerols, it is primarily isolated from the rhizomes of Alpinia officinarum (Lesser Galangal).[1]

While standard chemotherapies like Gemcitabine face high resistance rates in Pancreatic Ductal Adenocarcinoma (PDAC), HMPH has emerged as a potent modulator of the Sonic Hedgehog (Shh) signaling pathway.[1] This guide details the protocols for evaluating HMPH’s efficacy in suppressing PDAC proliferation, inducing apoptosis, and validating its mechanism of action (MOA) via the Shh-Gli-FoxM1 axis.[1]

Chemical Specifications
PropertyDetail
IUPAC Name 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one
Molecular Formula C₂₀H₂₄O₃
Molecular Weight 312.4 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Insoluble in water
Storage -20°C (Desiccated); Protect from light
Primary Target Shh-Gli-FoxM1 Signaling Axis

Biological Rationale & Mechanism of Action[4][5]

PDAC is characterized by the aberrant activation of the Sonic Hedgehog (Shh) pathway, which drives stemness and resistance.[1] HMPH acts as a targeted inhibitor within this cascade.[1] Unlike non-specific cytotoxic agents, HMPH suppresses the nuclear translocation or expression of Gli1 (glioma-associated oncogene homolog 1), subsequently downregulating FoxM1 (Forkhead box M1), a critical transcription factor for cell cycle progression.[1]

Pathway Visualization: HMPH Inhibition of Shh-Gli-FoxM1

HMPH_Mechanism Shh Shh Ligand (Extracellular) Ptch Ptch1 Receptor Shh->Ptch Binding Smo Smoothened (Smo) Ptch->Smo Relieves Inhibition Gli1 Gli1 Transcription Factor Smo->Gli1 Activation FoxM1 FoxM1 (Cell Cycle Regulator) Gli1->FoxM1 Transcriptional Upregulation HMPH HMPH (Inhibitor) HMPH->Gli1 Suppresses Expression/Activity Outcome Cell Cycle Arrest & Apoptosis FoxM1->Outcome Promotes

Figure 1: Proposed Mechanism of Action. HMPH disrupts the signal transduction from Smoothened to Gli1, preventing FoxM1-mediated proliferation.[1]

Experimental Protocols

Protocol A: Compound Preparation & Handling

Critical Step: Diarylheptanoids are lipophilic.[1] Improper solubilization causes precipitation in aqueous media, leading to erratic IC50 data.[1]

  • Stock Solution (50 mM): Dissolve 15.62 mg of HMPH in 1 mL of sterile, cell-culture grade DMSO. Vortex for 1 minute until clear.

  • Aliquot & Storage: Aliquot into 20 µL volumes in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock in serum-free medium immediately prior to use. Ensure the final DMSO concentration in the cell culture well is < 0.1% to avoid solvent toxicity.[1]

Protocol B: Differential Cytotoxicity Assay (MTT/MTS)

Objective: Determine the Selectivity Index (SI) by comparing PDAC lines (PANC-1, BxPC-3) against normal epithelial cells (HPDE-6).[1]

Materials:

  • PANC-1: (ATCC® CRL-1469™) - Gemcitabine-resistant model.[1]

  • HPDE-6: Immortalized Human Pancreatic Ductal Epithelial cells (Normal control).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow:

  • Seeding: Plate cells in 96-well plates.

    • PANC-1: 3,000 cells/well.[1]

    • HPDE-6: 5,000 cells/well (slower growth rate).[1]

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat with HMPH gradient: 0, 1, 5, 10, 25, 50, 100 µM. (Triplicate wells).[1][2]

  • Duration: Incubate for 72 hours.

  • Readout: Add MTT (0.5 mg/mL), incubate 4 hours. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1]

Data Analysis Template: Calculate % Viability =


.[1]
Cell LineExpected IC50 (µM)Clinical Relevance
PANC-1 10 - 20 µMHigh resistance; HMPH effective via Shh inhibition.[1]
BxPC-3 8 - 15 µMAggressive phenotype; sensitive to HMPH.[1]
HPDE-6 > 50 µMNormal control; demonstrates therapeutic window.[1]
Protocol C: Mechanistic Validation (Western Blotting)

Objective: Confirm that cytotoxicity is driven by the suppression of the Shh-Gli-FoxM1 axis, not general necrosis.[1]

  • Treatment: Seed PANC-1 cells in 6-well plates (

    
     cells/well). Treat with HMPH at IC50 and 2xIC50 concentrations for 24 hours.
    
  • Lysis: Wash with ice-cold PBS.[1] Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.[1]

  • Separation: Load 30 µg protein/lane on 10% SDS-PAGE.

  • Antibody Probing:

    • Primary Targets: Anti-Gli1 (1:1000), Anti-FoxM1 (1:1000).[1]

    • Apoptosis Markers: Cleaved Caspase-3, PARP.[1]

    • Loading Control:

      
      -Actin or GAPDH.[1]
      
  • Expected Result: Dose-dependent decrease in Gli1 and FoxM1 bands; appearance of Cleaved PARP band (89 kDa).[1]

Advanced Functional Assay: Clonogenic Survival

Why this matters: PDAC recurrence is driven by the ability of single cells to form colonies (stemness).[1] This assay tests if HMPH inhibits reproductive viability.[1]

Workflow Diagram:

Colony_Assay Step1 Seed PANC-1 (500 cells/well) Step2 Treat with HMPH (24 Hours) Step1->Step2 Step3 Wash & Replace with Fresh Media Step2->Step3 Step4 Incubate (10-14 Days) Step3->Step4 Step5 Stain Crystal Violet & Count Colonies Step4->Step5

Figure 2: Clonogenic Assay Workflow. Evaluation of long-term reproductive survival post-treatment.

Step-by-Step:

  • Seed 500 PANC-1 cells per well in a 6-well plate.

  • Allow attachment (24h).

  • Treat with HMPH (0, 2.5, 5, 10 µM) for only 24 hours .

  • Remove drug-containing media, wash with PBS, and add fresh complete media.[1]

  • Incubate for 14 days, changing media every 3 days.

  • Fix with Methanol/Acetic Acid (3:1) and stain with 0.5% Crystal Violet.[1]

  • Quantification: Count colonies >50 cells. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or rapid addition.[1]Dilute stock in warm media with vigorous vortexing.[1] Do not exceed 100 µM.[1]
High Background in MTT Phenol interference.[1]HMPH contains a phenol group.[1][2] Use a "No Cell + Drug" blank to subtract background absorbance.[1]
No Band for FoxM1 Protein degradation.[1]FoxM1 is unstable.[1] Keep lysates strictly at 4°C and use fresh protease inhibitors.

References

  • Anti-cancer activity of diarylheptanoids in Pancreatic Cancer. Source: PubMed / PLOS One.[1] Context: Establishes the efficacy of diarylheptanoids (structurally analogous to HMPH) in PANC-1 cells via PI3K/Akt and Shh pathways.[1] URL:3[1]

  • Diarylheptanoids suppress proliferation of pancreatic cancer PANC-1 cells. Source: PubMed / Archives of Pharmacal Research.[1] Context: Specifically identifies the Shh-Gli-FoxM1 pathway as the target for Alpinia-derived diarylheptanoids.[1][4] URL:4[1]

  • PubChem Compound Summary: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. Source:[1] National Center for Biotechnology Information (2025).[1] Context: Chemical structure, physical properties, and isolation from Alpinia officinarum.[1] URL:1[1]

  • Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Source: PMC / NIH.[1] Context: Reviews the broad anti-inflammatory and anti-cancer properties of this chemical class.[1] URL:5[1]

Sources

Application Note: Solubilization and Handling of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one for In Vitro Assays

[1][2][3][4]

Executive Summary & Compound Profile

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one is a lipophilic linear diarylheptanoid, structurally related to curcuminoids and gingerols (e.g., found in Alpinia officinarum).[1][2][3][4] Its structure features two aromatic rings linked by a heptane chain containing a ketone and a methoxy group.[1][2][4]

Critical Challenge: Like many diarylheptanoids, this compound exhibits poor aqueous solubility (LogP ~3.6–4.2).[2][4] Direct addition to cell culture media often results in micro-precipitation ("crashing out"), leading to inconsistent dosing, false negatives in potency, or physical toxicity to cells caused by crystals.[4]

This protocol details the Solvent-Intermediate Dilution Method , designed to maintain compound solubility while keeping the vehicle (DMSO) concentration below the cytotoxic threshold (<0.1%).[2][4]

Physicochemical Data Table
PropertyValueNotes
Molecular Weight 312.41 g/mol Use this for Molarity calculations.[1][2][3][4]
Solubility (Water) < 0.1 mg/mLPractically insoluble.[2][3][4]
Solubility (DMSO) > 20 mg/mLRecommended vehicle.[2][3][4]
Solubility (Ethanol) > 10 mg/mLVolatile; less ideal for long incubations.[2][3][4]
Stability Light/Oxidation SensitivePhenolic group susceptible to oxidation.[3][4]

Preparation of Stock Solution (Master Stock)[2][4]

Objective: Create a high-concentration Master Stock (typically 10 mM or 50 mM) in anhydrous Dimethyl Sulfoxide (DMSO).

Reagents Required[3][4][5]
  • Compound: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Solid).[1][2][3][4]

  • Solvent: DMSO, Cell Culture Grade (≥99.9%, sterile filtered).[4]

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics for pure DMSO storage.

Protocol
  • Weighing: Accurately weigh the compound. Due to static electricity common with lipophilic powders, use an anti-static gun if available.[4]

  • Calculation: Calculate the volume of DMSO required to achieve the target concentration (e.g., 50 mM).

    • Formula: Volume (mL) = [Mass (mg) / MW (312.41)] / Concentration (M)[2][4]

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][2][4]

    • Tip: If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term). Protect from light.[1][2][4]

Quick Reference: Mass-to-Volume (for 1 mg of Compound)
Target Stock Conc.[1][2][3][4][5][6]Volume of DMSO required for 1 mg
10 mM 320.1 µL
25 mM 128.0 µL
50 mM 64.0 µL

Cell Culture Application: The Intermediate Dilution Method[3]

Scientific Rationale: Directly pipetting 1 µL of 100% DMSO stock into 10 mL of media creates a transient zone of high hydrophobicity.[1][4] This often causes lipophilic diarylheptanoids to precipitate immediately before dispersing.[1][2][4] To prevent this, we use a 1000x stock approach or an intermediate dilution step .[1][4]

Workflow Diagram (Graphviz)

Gcluster_dilutionDilution Phase (Day of Experiment)PowderCompound Powder(C20H24O3)MasterStockMaster Stock(50 mM in DMSO)Store at -20°CPowder->MasterStockDissolveDMSOAnhydrous DMSODMSO->MasterStockInterStockIntermediate Dilution(e.g., 100 µM)in Media or PBSMasterStock->InterStock 1:500 Dilution(Vortex Immediately)WorkingSolFinal Working Solution(e.g., 10 µM)< 0.1% DMSOInterStock->WorkingSol Serial DilutionCellsCell Culture Dish(Treatment)WorkingSol->Cells Add to Cells

Figure 1: Workflow for dissolving and diluting the diarylheptanoid to prevent precipitation shock.

Step-by-Step Dilution Protocol (Example: 10 µM Final Treatment)

Goal: Treat cells at 10 µM with a final DMSO concentration of 0.02%.

  • Thaw Master Stock: Thaw a 50 mM aliquot at room temperature. Vortex ensures homogeneity.[1][2][4]

  • Prepare Intermediate (200 µM):

    • Add 4 µL of Master Stock (50 mM) into 996 µL of warm culture media (serum-free preferred for this step to avoid protein binding issues during mixing).

    • Vortex immediately for 10 seconds.

    • Result: 200 µM compound in 0.4% DMSO.[1][4]

  • Prepare Final Working Solution (10 µM):

    • Add 0.5 mL of the Intermediate (200 µM) into 9.5 mL of complete culture media.

    • Mix by inversion.[1][2][4]

    • Result: 10 µM compound in 0.02% DMSO.[1][4]

  • Vehicle Control:

    • Prepare a "Mock" treatment using pure DMSO following the exact same volumes (4 µL DMSO -> Intermediate -> Final).

Quality Control & Troubleshooting

Precipitation Check (Self-Validating Step)

Before adding the working solution to cells, place 100 µL of the Final Working Solution into a clear 96-well plate and observe under a microscope (10x or 20x objective).

  • Pass: Solution is clear; no particles visible.[1][2][4]

  • Fail: Visible crystals or oily droplets.[1][2][4]

    • Remedy: Sonicate the working solution.[1][4][7] If precipitation persists, lower the concentration or increase the DMSO limit slightly (up to 0.5% max).[4]

DMSO Toxicity Limits

Different cell lines exhibit varying sensitivities to DMSO.[1][4][8]

  • Robust Lines (e.g., HeLa, HEK293): Tolerate up to 0.5% DMSO.[4]

  • Sensitive Lines (e.g., Primary Neurons, Stem Cells): Tolerate < 0.1% DMSO.[4]

  • Standard Target: Always aim for ≤ 0.1% v/v .

Stability Warning

The 4-hydroxyphenyl group (phenol) is sensitive to oxidation in basic pH (common in old cell media that has turned pink/purple).[1][2][4]

  • Recommendation: Use fresh media.

  • Antioxidants: If long incubations (>48h) are required, consider adding 50 µM Ascorbic Acid to prevent oxidation of the test compound, provided it does not interfere with your specific assay.[4]

References

  • PubChem. (2025).[1][2][4][9] Compound Summary: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.[1][2][3][4] National Center for Biotechnology Information.[1][2][4] [Link][2][4]

  • Timm, M., et al. (2013).[2][4] Cytotoxicity of Dimethyl Sulfoxide (DMSO) in High-Content Screening. SAGE Journals. [Link][2][4]

  • Gaylord Chemical. (2007).[1][2][4] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link][2][4][10]

Application Notes & Protocols: In Vivo Experimental Design for 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the In Vivo Potential of a Novel Diarylheptanoid

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one is a diarylheptanoid, a class of plant-derived phenolic compounds.[1][2] This compound has been identified in plants such as Alpinia officinarum.[3][4] The broader family of diarylheptanoids is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][5][6] Given the therapeutic promise of this chemical class, rigorous and well-designed in vivo studies are essential to translate preclinical findings into potential clinical applications.[7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to investigate the therapeutic potential of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. The protocols outlined herein are grounded in established principles of preclinical research to ensure scientific rigor and data reproducibility.[10][11]

Part 1: Foundational Research & Hypothesis-Driven Study Design

Before embarking on in vivo experiments, a thorough literature review is critical to inform the study's direction.[8] For 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, the known anti-inflammatory and neuroprotective properties of related diarylheptanoids suggest promising avenues of investigation.[1][6] For the purpose of this guide, we will focus on designing an in vivo study to evaluate its anti-inflammatory properties.

Hypothesis: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one will ameliorate inflammation in a murine model of acute inflammation by modulating key inflammatory pathways, such as NF-κB and MAPK signaling.[12]

Key Considerations for Study Design:
  • Animal Model Selection: The choice of animal model is paramount and should be justified based on the research question.[8][10] For acute inflammation, the lipopolysaccharide (LPS)-induced endotoxemia model in mice is a well-established and reproducible model.

  • Pharmacokinetics and Dose-Ranging: Preliminary pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9] This data informs the selection of the route of administration and the dosing regimen. A pilot dose-ranging study is recommended to determine the optimal therapeutic window and to identify any potential toxicity.[13]

  • Controls and Blinding: The inclusion of appropriate control groups (vehicle control, positive control) is essential for data interpretation.[7] Blinding of investigators to the treatment allocation is a critical step to mitigate bias.[11]

  • Endpoints: Primary and secondary endpoints should be clearly defined before the study begins.[7] For an anti-inflammatory study, these may include survival rates, cytokine levels, and histopathological analysis of target organs.

Part 2: Experimental Protocols

Protocol 1: Acute Toxicity and Dose-Ranging Study

Objective: To determine the maximum tolerated dose (MTD) and to establish a dose-response relationship for 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.

Materials:

  • 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 8-week-old C57BL/6 mice (male and female)

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Randomly assign mice to groups (n=5 per group).

  • Prepare a stock solution of the test compound in the chosen vehicle.

  • Administer single escalating doses of the compound via oral gavage or intraperitoneal injection.

  • Monitor animals closely for signs of toxicity (e.g., weight loss, behavioral changes, mortality) for 14 days.

  • Record all observations and determine the MTD.

  • Based on the MTD, select three dose levels (low, medium, high) for the efficacy study.

Protocol 2: LPS-Induced Endotoxemia Model for Efficacy Testing

Objective: To evaluate the anti-inflammatory efficacy of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in a mouse model of acute inflammation.

Materials:

  • 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

  • Lipopolysaccharide (LPS) from E. coli

  • Dexamethasone (positive control)

  • 8-week-old C57BL/6 mice

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

  • Reagents for histopathology (formalin, paraffin, H&E stain)

Procedure:

  • Animal Grouping and Dosing:

    • Randomly assign mice to the following groups (n=10 per group):

      • Group 1: Vehicle control

      • Group 2: LPS + Vehicle

      • Group 3: LPS + Low Dose Compound

      • Group 4: LPS + Medium Dose Compound

      • Group 5: LPS + High Dose Compound

      • Group 6: LPS + Dexamethasone

  • Treatment Administration:

    • Administer the test compound or vehicle one hour prior to LPS challenge.

  • LPS Challenge:

    • Inject LPS (e.g., 10 mg/kg) intraperitoneally to induce endotoxemia.

  • Monitoring and Sample Collection:

    • Monitor animal survival and clinical signs for 48 hours.

    • At predetermined time points (e.g., 2, 6, and 24 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis.

    • Euthanize animals and collect lung and liver tissues for histopathological examination.

  • Endpoint Analysis:

    • Cytokine Analysis: Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA.

    • Histopathology: Process tissues, embed in paraffin, section, and stain with H&E to assess tissue damage and inflammatory cell infiltration.

    • Western Blot Analysis: Analyze protein expression of key inflammatory mediators (e.g., p-p65, p-p38) in tissue lysates.[12]

Part 3: Data Presentation and Visualization

Table 1: Proposed Dose-Response for Cytokine Inhibition
Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-BaselineBaselineBaseline
LPS + Vehicle-HighHighHigh
LPS + Low Dose10ModerateModerateModerate
LPS + Medium Dose30LowLowLow
LPS + High Dose100Very LowVery LowVery Low
LPS + Dexamethasone5Very LowVery LowVery Low
Diagram 1: Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization dosing Compound/Vehicle Administration lps LPS Challenge (10 mg/kg IP) dosing->lps monitoring Monitoring & Sample Collection (2, 6, 24h) lps->monitoring elisa Cytokine Analysis (ELISA) monitoring->elisa histo Histopathology (H&E Staining) monitoring->histo wb Western Blot (NF-κB, MAPK) monitoring->wb

Caption: Experimental workflow for the in vivo efficacy study.

Diagram 2: Hypothesized Mechanism of Action

G cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound 7-(4-Hydroxyphenyl)-5-methoxy- 1-phenylheptan-3-one Compound->MAPK Inhibition Compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines

Caption: Hypothesized mechanism of anti-inflammatory action.

References

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis. [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [Link]

  • General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. PubChem. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • In vitro and in vivo testing of new compounds. Oxford Academic. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats. springermedizin.de. [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Semantic Scholar. [Link]

  • Novel Diarylheptanoids and Metabolism and Bioavailablity of Curcumin. Request PDF. [Link]

  • 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one alleviates Aβ1-42 induced cytotoxicity through PI3K-mTOR pathways. ResearchGate. [Link]

  • 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone. The Good Scents Company. [Link]

  • Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PMC. [Link]

  • Diarylheptanoids as nutraceutical: A review. PMC. [Link]

  • Biosynthetic production pathway of some diarylheptanoids in Curcuma longa. CST, coumaroyl shikimate transferase. ResearchGate. [Link]

  • Anti-Inflammatory Effect of Three Novel Hydroxy Flavones. Journal of Pharmaceutical Research International. [Link]

  • Anti-cancer activity of 7-methoxyheptaphylline from Clausena harmandiana against PANC-1 pancreatic cancer cells and its sustainable extraction method. PMC. [Link]

  • 1-(4-HYDROXY-3-METHOXY-PHENYL)-HEPTAN-3-ONE. Dr. Duke's Phytochemical and Ethnobotanical Databases. [Link]

  • Showing Compound 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318). FooDB. [Link]

  • Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. University of Regensburg. [Link]

  • 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity. PubMed. [Link]

  • Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies. ResearchGate. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]

  • 7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone. FlavScents. [Link]

  • The Anti-Inflammatory Effect of a Combination of Five Compounds From Five Chinese Herbal Medicines Used in the Treatment of COPD. PMC. [Link]

  • Anti-inflammatory and Cytotoxic Effects of Compounds from the Aerial Parts of Achillea alpina L. Natural Product Sciences. [Link]

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Application Note: Optimized Synthesis and Biological Profiling of Diarylheptanoid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Diarylheptanoids, particularly curcuminoids, possess potent pleiotropic anticancer properties, modulating NF-κB, STAT3, and MAPK pathways. However, the clinical translation of natural curcumin (diferuloylmethane) is severely hampered by its poor bioavailability and rapid hydrolytic degradation at physiological pH (t


 < 10 min).

This Application Note provides a dual-track synthesis protocol designed to overcome these limitations:

  • Protocol A (The Pabon Method): A boron-templated strategy for synthesizing symmetric, naturally occurring curcuminoids with high purity.

  • Protocol B (Monocarbonyl Analogs - MACs): A robust Claisen-Schmidt condensation protocol for generating "Next-Generation" derivatives (e.g., EF24, piperidone analogs) that replace the unstable

    
    -diketone scaffold with a chemically stable linker.
    

Chemical Strategy: The -Diketone Problem

The central methylene group of the 1,3-diketone in curcumin is highly acidic (


). In basic conditions, this leads to rapid retro-aldol cleavage. Furthermore, in synthesis, this position is susceptible to Knoevenagel condensation, which is structurally undesirable.
  • Solution 1 (Pabon Reaction): We utilize Boric Oxide (

    
    ) to form a rigid boron-diketonate complex. This protects the central carbon and directs aldol condensation to the terminal methyl groups.
    
  • Solution 2 (Scaffold Hopping): We eliminate the 1,3-diketone entirely, replacing it with a cyclic monocarbonyl system (MACs), enhancing metabolic stability while retaining the pharmacophore.

Visual Workflow: The Pabon Synthesis Strategy

PabonReaction Reagents Acetylacetone + B2O3 Complex Boron-Diketonate Complex (Protective) Reagents->Complex EtOAc, 80°C Condensation Aldol Condensation (Terminal Methyls) Complex->Condensation + Tributyl Borate + n-Butylamine Aldehyde Aromatic Aldehyde (e.g., Vanillin) Aldehyde->Condensation Hydrolysis Acid Hydrolysis (Remove Boron) Condensation->Hydrolysis HCl (aq) Product Curcuminoid (1,7-diarylheptanoid) Hydrolysis->Product Recrystallization

Figure 1: The Pabon reaction pathway utilizes a boron template to prevent side-reactions at the central methylene, ensuring exclusive formation of the 1,7-diaryl skeleton.

Experimental Protocols

Protocol A: Synthesis of Symmetric Curcuminoids (Pabon Method)

Target: Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) Standard: Pabon, H. J. J. (1964)

Reagents
  • Acetylacetone (2,4-pentanedione)

  • Boric Oxide (

    
    )
    
  • Tributyl borate (Water scavenger)

  • n-Butylamine (Catalyst)[1][2]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Solvent: Ethyl Acetate (EtOAc)[3]

Step-by-Step Procedure
  • Complex Formation: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10 mmol) and

    
     (7 mmol) in EtOAc (15 mL). Heat at 80°C for 30 minutes.
    
    • Checkpoint: The solution should thicken slightly as the boron complex forms.

  • Scavenging: Add tributyl borate (20 mmol) to scavenge water produced in the next step. Stir for 15 minutes at 60°C.

  • Condensation: Add Vanillin (20 mmol). Then, add n-Butylamine (1 mmol) dropwise over 30 minutes.

    • Observation: The mixture will turn deep red/orange, indicating the formation of the extended conjugated system. Stir at 80°C for 4 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add 15 mL of 1N HCl and stir vigorously for 1 hour to break the boron complex.

  • Work-up: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Methanol/Dichloromethane.

Protocol B: Synthesis of Monocarbonyl Analogs (MACs)

Target: (2E,6E)-2,6-bis(benzylidene)cyclohexanone (EF24 Analog) Method: Base-Catalyzed Claisen-Schmidt Condensation[4]

Reagents
  • Cyclohexanone (or 4-Piperidone for water-soluble analogs)

  • Substituted Benzaldehyde (e.g., 2,4-difluorobenzaldehyde)

  • Ethanol (Absolute)

  • 10% NaOH (aq)

Step-by-Step Procedure
  • Preparation: Dissolve the ketone (10 mmol) and the aldehyde (22 mmol, slight excess) in Ethanol (20 mL).

  • Catalysis: Add 10% NaOH (2 mL) dropwise while stirring at room temperature.

    • Note: If using piperidone HCl salts, neutralize with an equimolar amount of base first.

  • Reaction: Stir at room temperature for 2-6 hours. A heavy precipitate usually forms.

    • Troubleshooting: If no precipitate forms, heat to 50°C for 1 hour.

  • Isolation: Filter the precipitate. Wash with cold ethanol (2x) and cold water (to remove excess base).

  • Purification: Recrystallize from Ethanol or Acetone.

Quality Control & Validation

Every batch must be validated for identity and purity.

Analytical Parameters
ParameterMethodAcceptance Criteria
Purity HPLC (C18 column, MeOH:H2O gradient)> 98% Area Under Curve
Identity 1H-NMR (DMSO-d6)Trans-alkene coupling constant (

Hz)
Melting Point DSC or CapillarySharp range (< 2°C variance from lit.)[5][6]
Stability Incubate in PBS (pH 7.4) for 2hCurcumin: <50% remainingMACs: >95% remaining
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Incomplete boron complexationEnsure

is finely powdered; Increase initial heating time.
Oiling out (Protocol B) Product too soluble in EtOHCool reaction to 0°C before filtration; add water to force precipitation.
Mixture of Products Incomplete condensationEnsure 2.2 eq of aldehyde is used; check TLC for mono-substituted intermediate.

Biological Application: Targeting NF-κB

Diarylheptanoids exert anticancer effects primarily by inhibiting the IKK/NF-κB signaling axis. Synthetic MACs often show superior inhibition due to better intracellular retention.

Mechanism of Action (Pathway Diagram)

NFkB_Pathway Stimulus TNF-alpha / IL-1beta Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (Kinase) Receptor->IKK Activation IkB I-kappa-B (Inhibitory Protein) IKK->IkB Phosphorylation (Degradation) Inhibitor Diarylheptanoid (Curcumin/MACs) Inhibitor->IKK BLOCKS NFkB_Inactive NF-kB (Inactive) Cytosol IkB->NFkB_Inactive Releases NFkB_Active NF-kB (Active) Nucleus NFkB_Inactive->NFkB_Active Translocation DNA Target Genes (Bcl-2, Cyclin D1) NFkB_Active->DNA Transcription

Figure 2: Diarylheptanoids inhibit the IKK complex, preventing the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking oncogenic transcription.

References

  • Pabon, H. J. J. (1964). A synthesis of curcumin and related compounds.[2][3][4][7][8][9][10][11][12][13] Recueil des Travaux Chimiques des Pays-Bas, 83(4), 379-386. Link

  • Liang, G., et al. (2009). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(7), 1859-1862. Link

  • Aggarwal, B. B., & Harikumar, K. B. (2009). Potential therapeutic effects of curcumin, the anti-inflammatory agent, against neurodegenerative, cardiovascular, pulmonary, metabolic, autoimmune and neoplastic diseases. The International Journal of Biochemistry & Cell Biology, 41(1), 40-59. Link

  • Nelson, K. M., et al. (2017).[14] The Essential Medicinal Chemistry of Curcumin. Journal of Medicinal Chemistry, 60(5), 1620–1637. Link

  • Chen, L. C., et al. (2025).[7][15] Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer.[7][15] Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Link

Sources

Application Notes and Protocols for Studying the Shh-Gli-FoxM1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Axis of Cell Fate and Cancer Progression

The Sonic Hedgehog (Shh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell proliferation, differentiation, and tissue patterning.[1][2] In adult organisms, its activity is largely quiescent, confined to roles in tissue maintenance and repair.[2] However, aberrant reactivation of this pathway is a hallmark of numerous human cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[3][4]

A particularly crucial downstream effector of Shh-Gli signaling is the Forkhead Box M1 (FoxM1) transcription factor.[11][12] FoxM1 is a master regulator of the cell cycle, promoting both G1/S and G2/M transitions, and is indispensable for proper mitotic execution.[11][12] Its overexpression is a common feature in a wide variety of human malignancies and is often associated with poor prognosis and therapeutic resistance.[12][13][14][15] Critically, FOXM1 has been identified as a direct transcriptional target of Gli1.[16] The Shh-Gli-FoxM1 axis, therefore, represents a powerful oncogenic signaling module that links aberrant developmental signaling to unchecked cell proliferation and tumor progression.

These application notes provide a comprehensive guide for researchers investigating the Shh-Gli-FoxM1 pathway. We present a series of detailed protocols, from modulating pathway activity to analyzing downstream functional consequences, designed to provide a robust framework for interrogation of this critical signaling network.

Visualizing the Shh-Gli-FoxM1 Signaling Cascade

The following diagram illustrates the core components and regulatory flow of the canonical Shh-Gli-FoxM1 pathway.

Shh_Gli_FoxM1_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO PTCH1->SMO SUFU_Gli SUFU-Gli Complex (Inactive) SMO->SUFU_Gli Relieves Inhibition Gli_act Active Gli1/2 SUFU_Gli->Gli_act Gli_nuc Active Gli1/2 Gli_act->Gli_nuc Translocation FoxM1_promoter FoxM1 Promoter Gli_nuc->FoxM1_promoter Binds & Activates FoxM1_mRNA FoxM1 mRNA FoxM1_promoter->FoxM1_mRNA Transcription FoxM1_protein FoxM1 Protein FoxM1_mRNA->FoxM1_protein Translation Proliferation Cell Proliferation, Invasion, Angiogenesis FoxM1_protein->Proliferation Promotes

Caption: Canonical Shh-Gli-FoxM1 signaling pathway.

PART 1: Modulating and Measuring Pathway Activity

A primary objective in studying the Shh-Gli-FoxM1 axis is to specifically activate or inhibit the pathway and then quantify the effects on downstream targets.

Protocol 1.1: Pharmacological Modulation of Shh Pathway Activity

Scientific Rationale: Recombinant Shh ligand can be used to exogenously activate the pathway by binding to PTCH1. Conversely, small molecule inhibitors targeting SMO, such as Cyclopamine or Vismodegib, are widely used to block signal transduction.[4][17][18][19] This allows for the controlled study of pathway dynamics.

Materials:

  • Cancer cell line of interest (e.g., Daoy medulloblastoma, PANC-1 pancreatic cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Low-serum medium (e.g., DMEM with 0.5-2% FBS)

  • Recombinant Human Shh protein (e.g., R&D Systems)

  • Smoothened Antagonist: Cyclopamine or Vismodegib (GDC-0449)

  • Vehicle control (e.g., DMSO for inhibitors, PBS with 0.1% BSA for Shh)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.

  • Serum Starvation (Optional but Recommended): Once cells are attached (typically 12-24 hours post-seeding), replace the complete medium with low-serum medium. Incubate for 12-24 hours. This step reduces basal signaling activity and enhances the response to stimuli.

  • Treatment Preparation:

    • Activator (Shh): Prepare a stock solution of recombinant Shh. A typical working concentration range is 100-500 ng/mL. Dilute to the final concentration in low-serum medium.

    • Inhibitor (e.g., Vismodegib): Prepare a stock solution in DMSO. A typical working concentration range is 1-10 µM. Dilute to the final concentration in low-serum medium.

    • Vehicle Control: Prepare a corresponding dilution of the vehicle (DMSO or PBS/BSA) in low-serum medium.

  • Cell Treatment: Aspirate the starvation medium and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired time points. For gene expression analysis (RT-qPCR), a 24-48 hour incubation is common. For protein analysis (Western blot), 48-72 hours is often required.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).

Protocol 1.2: Quantifying Pathway Activity with a Gli-Luciferase Reporter Assay

Scientific Rationale: This assay provides a quantitative readout of Gli-mediated transcriptional activity, serving as a direct measure of pathway activation.[8][12][20] It utilizes a plasmid containing a firefly luciferase gene under the control of multiple Gli-binding sites. A co-transfected Renilla luciferase plasmid is used for normalization.

Materials:

  • Gli-responsive firefly luciferase reporter plasmid (e.g., 8xGli-luc)

  • Renilla luciferase control plasmid (e.g., pRL-SV40)

  • Cell line of interest (e.g., NIH3T3 cells are highly responsive)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed cells into a 24-well plate at a density of 4-5 x 10^4 cells/well in complete growth medium.[8]

  • Transfection:

    • Prepare a DNA mixture containing the Gli-responsive firefly luciferase reporter and the Renilla luciferase control plasmid at a 10:1 ratio (e.g., 300 ng total DNA per well).[8]

    • Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

  • Recovery and Treatment: 24 hours post-transfection, change the medium to low-serum medium.[8] After another 24 hours, treat the cells with Shh agonists, antagonists, or experimental compounds as described in Protocol 1.1.

  • Cell Lysis: After 24-30 hours of treatment, aspirate the medium and lyse the cells using 1x Passive Lysis Buffer provided with the assay kit.[8][21]

  • Luminometry:

    • Transfer 20 µL of cell lysate to a 96-well luminometer plate.

    • Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer and the reagents from the Dual-Luciferase Reporter Assay System.[8]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold change relative to the vehicle-treated control.

PART 2: Analysis of Gene and Protein Expression

Following pathway modulation, it is essential to measure the expression of key components and targets, namely Gli1, PTCH1 (as a canonical Hh target), and FoxM1.

Protocol 2.1: Quantitative Real-Time PCR (RT-qPCR)

Scientific Rationale: RT-qPCR is a sensitive method to quantify changes in mRNA levels of target genes following pathway perturbation.[22] An increase in Gli1 and PTCH1 mRNA confirms pathway activation, while changes in FoxM1 mRNA link the pathway to its downstream effector.

Materials:

  • RNA isolation kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase)

  • qPCR master mix (e.g., SYBR Green or EvaGreen)

  • Primers for target genes (Gli1, PTCH1, FoxM1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Procedure:

  • RNA Isolation: Isolate total RNA from treated and control cells according to the kit manufacturer's protocol.[23] Assess RNA quality and quantity using a spectrophotometer.

  • DNase Treatment (Optional but Recommended): Treat RNA samples with DNase I to remove any contaminating genomic DNA.[23]

  • cDNA Synthesis: Synthesize first-strand cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit.[23]

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR mix, forward and reverse primers (final concentration typically 200-500 nM), and nuclease-free water.[23][24]

    • Dispense the master mix into qPCR plate wells.

    • Add diluted cDNA to each well. Run each sample in triplicate.

  • Thermal Cycling: Perform the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[23]

  • Data Analysis: Use the comparative Cq (ΔΔCq) method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control group.

Gene TargetForward Primer (5'-3')Reverse Primer (5'-3')
Human Gli1 GACCAGGGAGTTGAGGACCTAGCCCCTTCTTTTGCATTCCT
Human PTCH1 GCTACGACTATGCCTCCAACCGAGTTGAGGCCAGAGTCGTTG
Human FoxM1 TGGGGAACAGGTGGTGTTTGGGCTAGCAGCACTGATAAACAAAG[25]
Human GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should always be validated for specificity and efficiency before use.

Protocol 2.2: Western Blotting

Scientific Rationale: Western blotting allows for the detection and semi-quantification of protein levels. This protocol validates that changes in mRNA levels observed by RT-qPCR translate to corresponding changes in Gli1 and FoxM1 protein expression.

Materials:

  • RIPA or other suitable lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Gli1, anti-FoxM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in ice-cold lysis buffer.[16][26] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[26][27]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28][29]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[27][28]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16][29]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27][29]

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[29]

  • Analysis: Quantify band intensities using image analysis software and normalize to the loading control (e.g., β-actin).

PART 3: Validating the Gli1-FoxM1 Interaction

A key mechanistic claim is that Gli1 directly regulates FoxM1 transcription. Chromatin Immunoprecipitation (ChIP) is the gold-standard technique to demonstrate this in vivo protein-DNA interaction.

Protocol 3.1: Chromatin Immunoprecipitation (ChIP)-qPCR

Scientific Rationale: ChIP-qPCR allows for the detection and quantification of a specific transcription factor (Gli1) binding to a specific genomic region (the FoxM1 promoter) within intact cells.[7] Cells are treated to activate the Shh pathway, cross-linked to fix protein-DNA interactions, and the chromatin is sheared. An antibody against Gli1 is used to immunoprecipitate the protein and its bound DNA, which is then quantified by qPCR.

ChIP_Workflow cluster_workflow ChIP-qPCR Workflow Start 1. Cross-link cells (Formaldehyde) Lysis 2. Lyse cells & isolate chromatin Start->Lysis Shear 3. Shear chromatin (Sonication) Lysis->Shear IP 4. Immunoprecipitation (Anti-Gli1 Ab) Shear->IP Wash 5. Wash & Elute IP->Wash Reverse 6. Reverse cross-links Wash->Reverse Purify 7. Purify DNA Reverse->Purify qPCR 8. qPCR analysis (FoxM1 promoter primers) Purify->qPCR

Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Materials:

  • Cells treated with Shh agonist or vehicle control

  • Formaldehyde (37%)

  • Glycine

  • ChIP lysis and wash buffers

  • Sonicator

  • ChIP-grade anti-Gli1 antibody

  • Control IgG antibody (e.g., mouse or rabbit IgG)

  • Protein A/G magnetic beads

  • Elution buffer and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers spanning the putative Gli-binding sites in the FoxM1 promoter

Procedure:

  • Cross-linking: Treat cells grown on a 10 cm plate with 1% formaldehyde in the medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and instrument.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Save a small aliquot of the lysate as "Input" control.

    • Incubate the remaining lysate overnight at 4°C with the anti-Gli1 antibody or a control IgG.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads extensively with a series of stringent wash buffers to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-links: Add Proteinase K and incubate at 65°C for several hours to overnight to reverse the formaldehyde cross-links and degrade proteins.

  • DNA Purification: Purify the immunoprecipitated DNA and the Input DNA using a spin column kit.

  • qPCR Analysis: Perform qPCR using primers designed to amplify the region(s) of the FoxM1 promoter containing putative Gli-binding sites.[7]

  • Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the total input chromatin. An enrichment in the anti-Gli1 IP sample compared to the IgG control indicates specific binding.

PART 4: Assessing Functional Consequences

The ultimate goal is to understand how the Shh-Gli-FoxM1 pathway affects cancer cell behavior. Proliferation, migration, and invasion assays are fundamental for this purpose.

Protocol 4.1: Cell Proliferation (MTT) Assay

Scientific Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[30][31] It is used to determine if activation or inhibition of the Shh-Gli-FoxM1 pathway affects the rate of cell growth.

Materials:

  • 96-well plate

  • Cells treated with pathway modulators

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate (1,000-10,000 cells/well) and allow them to attach. Treat the cells with Shh agonists/antagonists as described in Protocol 1.1 for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL stock) to each well.[31][32]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[31][32]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[31]

  • Absorbance Reading: Shake the plate gently and read the absorbance at 570 nm using a microplate reader.[30][32]

  • Analysis: Subtract the background absorbance (from wells with medium only) and compare the absorbance of treated cells to control cells.

Protocol 4.2: Transwell Migration and Invasion Assay

Scientific Rationale: This assay measures the ability of cells to move towards a chemoattractant (migration) and to degrade and move through an extracellular matrix (ECM) barrier (invasion), key steps in metastasis.[5][11][13][14][15] This protocol can determine if targeting the Shh-Gli-FoxM1 pathway alters the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other ECM for invasion assay

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs, methanol, and crystal violet stain

Procedure:

  • Insert Preparation:

    • Migration: Rehydrate the Transwell insert membrane with serum-free medium.

    • Invasion: Thaw Matrigel on ice. Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify at 37°C.[5]

  • Assay Setup:

    • Add medium containing a chemoattractant (e.g., 750 µL of DMEM with 10% FBS) to the lower chamber of the 24-well plate.[11]

    • Harvest cells that have been pre-treated with pathway modulators. Resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.

    • Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.[5]

  • Incubation: Incubate the plate for 12-48 hours (time must be optimized for the cell line) at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining:

    • Fix the cells that have migrated to the bottom of the membrane by incubating the insert in cold methanol for 10-20 minutes.[11]

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.[11]

  • Quantification: Wash the insert with water to remove excess stain. Allow it to air dry. Count the stained cells in several representative fields of view under a microscope.

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive toolkit for the investigation of the Shh-Gli-FoxM1 signaling axis. By combining pharmacological modulation with robust molecular and functional assays, researchers can elucidate the specific contributions of this pathway to cancer cell biology. The self-validating nature of this experimental workflow—where pathway modulation is first confirmed by reporter assays and qPCR/Western blot before assessing functional outcomes—ensures the generation of reliable and interpretable data. These methods are fundamental for identifying and validating novel therapeutic targets within this critical oncogenic pathway, paving the way for the development of more effective cancer treatments.

References

  • Corning. (n.d.). Transwell® Cell Migration and Invasion Assay Guide. Corning Life Sciences. Retrieved from [Link]

  • CLYTE Technologies. (2025, October 6). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Bio-protocol. Retrieved from [Link]

  • Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71-79.
  • ResearchGate. (n.d.). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Request PDF. Retrieved from [Link]

  • LibreTexts Biology. (2024, August 22). 34: Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Valster, A., Tran, N. L., Nakada, M., Berens, M. E., Chan, A. Y., & Symons, M. (2005). Transwell in Vitro Cell Migration and Invasion Assays. Methods, 37(2), 208-214.
  • Aza-Blanc, P., & Kornberg, T. B. (2000). The Sonic Hedgehog–Patched–Gli Pathway in Human Development and Disease.
  • QIAGEN. (n.d.). Sonic Hedgehog Signaling. GeneGlobe. Retrieved from [Link]

  • Teh, M. T., Wong, S. T., Neill, G. W., Ghali, L. R., Philpott, M. P., & Quinn, A. G. (2002). FOXM1 is a downstream target of Gli1 in basal cell carcinomas. Cancer Research, 62(16), 4773-4780.
  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Skoda, A. M., Simovic, D., Karin, V., Kardum, V., Vranic, S., & Serman, L. (2018). The role of the Hedgehog signaling pathway in cancer: A comprehensive review. Bosnian journal of basic medical sciences, 18(1), 8–20.
  • AMSBIO. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Genovesi, S., et al. (2019). Hedgehog pathway permissive conditions allow generation of immortal cell lines from granule cells derived from cancerous and non-cancerous cerebellum. Scientific Reports, 9(1), 169.
  • ResearchGate. (n.d.). Foxm1 promoter occupancy by Gli1 and Gli2. Retrieved from [Link]

  • Singh, S., Singh, A. P., & Srivastava, R. K. (2016). Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. Molecules, 21(9), 1228.
  • Brennan, D., Chen, X., & Cheng, L. (2012). The Hedgehog signalling pathway in breast development, carcinogenesis and cancer therapy. Acta Biochimica et Biophysica Sinica, 44(1), 3-12.
  • Yang, Z. J., Ellis, T., Markant, S. L., Read, T. A., Kessler, J. D., Bourboulas, M., ... & Wechsler-Reya, R. J. (2008). Medulloblastoma can be initiated by deletion of Patched in a p53-null background. Cancer cell, 14(2), 135-145.
  • Petrova, R., & Joyner, A. L. (2014). Hedgehog signaling in the brain. Methods in molecular biology, 1167, 185-201.
  • Unspecified. (n.d.). Protocol for RT-qPCR. Retrieved from [Link]

  • Sadasivam, S., & DeCaprio, J. A. (2013). The Forkhead Transcription Factor FOXM1 Controls Cell Cycle-Dependent Gene Expression through an Atypical Chromatin Binding Mechanism. Molecular and Cellular Biology, 33(15), 2938-2953.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Creative BioMart. (2017, November 28). Protocol for Generation of Stable Cell Lines [Video]. YouTube. Retrieved from [Link]

  • Bonifacino, J. S., Dasso, M., Harford, J. B., Lippincott-Schwartz, J., & Yamada, K. M. (Eds.). (2001). Current protocols in cell biology. John Wiley & Sons.
  • Gertz, J., et al. (2018). Optimized ChIP-seq method facilitates transcription factor profiling in human tumors.
  • Shukla, S., & Abdin, M. Z. (2016). Preparation and Use of shRNA for Knocking Down Specific Genes. Methods in molecular biology, 1475, 135-146.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Gemenetzidis, E., et al. (2015). FOXM1 binds directly to non-consensus sequences in the human genome. BMC Genomics, 16(1), 1-16.
  • Rimkus, T. K., Carpenter, R. L., Qasem, S., Chan, M., & Lo, H. W. (2016). Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors. Cancers, 8(2), 22.
  • ResearchGate. (n.d.). Immunofluorescence studies confirm the role of GLI1 in the regulation.... Retrieved from [Link]

  • Li, X., et al. (2018). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Journal of Experimental & Clinical Cancer Research, 37(1), 113.
  • Tang, T., & Tang, J. Y. (2018). Smoothened Inhibitors and the Hedgehog Pathway: Applications in Basal Cell Carcinoma and Beyond. Targeted oncology, 13(2), 125–138.
  • Zuzick, F., et al. (2022). SHH Pathway Inhibition and Astrocyte Co-culture Induce Distinct Responses in Glioblastoma and Cancer Stem Cells. Cancers, 14(19), 4829.
  • Berman, D. M., et al. (2006). Shh Pathway Activity Is Down-Regulated in Cultured Medulloblastoma Cells: Implications for Preclinical Studies. Cancer Research, 66(8), 4215-4222.
  • Cheng, Y., & Bishop, J. M. (2004). The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis. International journal of molecular sciences, 5(4), 225-239.
  • ResearchGate. (n.d.). qRT-PCR analysis of GLI1, PTCH1 and c-MYC. Retrieved from [Link]

  • Lee, C., Kim, J., Shin, S. G., & Hwang, S. (2012). Brief guide to RT-qPCR. Journal of Bacteriology and Virology, 42(4), 223-228.
  • Kumar, V., et al. (2018). Design of Hedgehog pathway inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 150, 848-863.

Sources

Application Note: Reference Standards in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Guidance for Researchers and Quality Control Professionals

Introduction: The Anchor of Analytical Accuracy

In the analysis of herbal medicinal products (HMPs) and crude plant extracts, the Reference Standard (RS) is the single most critical variable affecting data integrity. Unlike synthetic small molecules, phytochemicals often exist within a complex matrix of hundreds of interfering compounds. Consequently, the "purity" of a standard is not just a number on a label—it is a system-dependent parameter that dictates the accuracy of identification (qualitative) and assay (quantitative) workflows.

This guide provides a technical framework for selecting, characterizing, preparing, and deploying reference standards in compliance with ICH Q2(R2) , USP <11> , and WHO guidelines.

Classification & Selection Strategy

Before initiating any protocol, researchers must categorize their standards to determine the required level of characterization.

Primary vs. Secondary Standards
FeaturePrimary Reference Standard (PRS) Secondary (Working) Standard (SWS)
Definition A substance of highest achievable purity (typically >99.5%) fully characterized by orthogonal methods (NMR, MS, HPLC, ROI).A substance characterized by comparison to a PRS.[1][2][3][4] Used for routine daily analysis.
Source Pharmacopoeias (USP, EP, BP) or reputable CRMs (Certified Reference Materials).In-house isolation or commercial vendor (qualified in-house).
Traceability Absolute (via qNMR/Mass Balance).Traceable to the PRS.[1][5]
Cost High.Low.
Use Case Calibration of SWS; Method Validation; Arbitration.Routine QC; Stability Studies; High-throughput screening.
The "Phytochemical Challenge"

Many phytochemicals (e.g., saponins, proanthocyanidins) are unstable or hygroscopic.

  • Strategic Rule: If a pharmacopoeial PRS is available, it must be used for regulatory submissions.

  • Autonomy Rule: For novel compounds where no PRS exists, you must establish a "House Primary Standard" using the Characterization Workflow below.

Protocol: Characterization of a "House" Primary Standard

When a commercial pharmacopoeial standard is unavailable, follow this workflow to certify an isolated compound as a Primary Standard.

Structural Elucidation & Purity Assignment

Objective: Confirm identity and establish absolute purity (


).
  • Identity (Qualitative):

    • 1H / 13C NMR: Confirm structure and stereochemistry.

    • HR-MS (High-Resolution Mass Spec): Confirm exact mass and formula.

    • IR/UV: Fingerprint matching.

  • Purity (Quantitative):

    • Chromatographic Purity (

      
      ):  Use two orthogonal methods (e.g., HPLC-UV and GC-FID, or two different HPLC columns like C18 and Phenyl-Hexyl).
      
    • Volatile Impurities (

      
      ):  Loss on Drying (LOD) or TGA (Thermogravimetric Analysis) for water/solvents.
      
    • Inorganic Impurities (

      
      ):  Residue on Ignition (ROI).
      

Calculation of Absolute Purity (Mass Balance Approach):



Alternative: Quantitative NMR (qNMR) [5][6]

  • Use an Internal Standard (e.g., TCNB, Maleic Acid) with known purity.

  • qNMR is superior for phytochemicals as it is independent of extinction coefficients and detects non-chromatographic impurities.

Visualization: Characterization Workflow

CharacterizationWorkflow Start Crude Isolate Identity Identity Confirmation (1H-NMR, HR-MS, IR) Start->Identity PurityChrom Chromatographic Purity (HPLC/GC Area %) Identity->PurityChrom PurityPhysical Physical Impurities (TGA/LOD, ROI) Identity->PurityPhysical Calculation Mass Balance Calculation (Absolute Purity) PurityChrom->Calculation PurityPhysical->Calculation qNMR qNMR (Orthogonal Check) COA Generate Certificate of Analysis (CoA) qNMR->COA Calculation->qNMR Verification Calculation->COA

Caption: Workflow for establishing a House Primary Standard. qNMR serves as a powerful orthogonal verification tool.

Protocol: Preparation of Standard Solutions

Improper handling of standards is the #1 source of experimental error.

Stock Solution Preparation

Reagents: HPLC-grade solvents (Methanol, Acetonitrile). Equipment: Analytical balance (readability 0.01 mg or 0.1 mg), Class A volumetric flasks.

Step-by-Step:

  • Equilibration: Allow the RS vial to reach room temperature (prevent condensation).

  • Weighing: Weigh accurately

    
     mg of the RS directly into a volumetric flask (or weigh by difference).
    
    • Critical: Do not use a spatula if the substance is static; use an anti-static gun or pour gently.

  • Dissolution: Add solvent to ~70% volume. Sonicate for 5–10 minutes. Ensure no solids remain.

    • Note: Check solubility. Some glycosides require 10-20% water in methanol.

  • Make up to Volume: Dilute to the mark. Stopper and invert 10x.

  • Labeling: Name, Conc., Solvent, Date, Exp. Date, Operator.

Storage & Stability[7]
  • Stock Solutions: Store at -20°C or -80°C. Stability is typically 1–3 months (must be validated).

  • Working Solutions: Prepare fresh daily or weekly.

  • Degradation Check: Inject the "old" stock vs. a freshly prepared stock. If peak area differs by >2%, discard the old stock.

Protocol: HPLC Method Validation (ICH Q2 R2)

Using the Reference Standard to validate the analytical method.

Linearity & Range

Objective: Demonstrate proportionality between concentration and detector response.

  • Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Inject each level in triplicate.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Residual plot shows random distribution (no trend).

Accuracy (Recovery)

Objective: Prove that the method recovers the standard from the complex matrix (Matrix Effect check).

  • Spiking: Add known amounts of RS (Low, Medium, High) to a pre-analyzed sample matrix.

    • Level 1: 50% of target.

    • Level 2: 100% of target.

    • Level 3: 150% of target.

  • Calculation:

    
    
    
  • Acceptance: 90–110% for major components; 80–120% for trace impurities.

Quantitative Workflow: External Standard vs. Standard Addition

Method A: External Standard (Routine)

Used when the sample matrix is simple or well-characterized.

  • Inject Standard Series (Calibration Curve).[7]

  • Inject Samples.

  • Calculate concentration using the regression equation (

    
    ).
    
Method B: Standard Addition (Complex Matrices)

Use Case: When the herbal matrix suppresses or enhances ionization (LC-MS) or interferes with UV absorption.

Protocol:

  • Take four aliquots of the sample extract (Volume

    
    ).
    
  • Add increasing volumes of Standard Solution (

    
    ) to the aliquots.
    
  • Dilute all to the same final volume (

    
    ).
    
  • Analyze by HPLC.[7][8][9][10][11]

  • Plot: Signal (

    
    ) vs. Concentration of Added Standard (
    
    
    
    ).
  • Result: The absolute value of the x-intercept (

    
    ) is the concentration of the analyte in the diluted sample.
    
Visualization: Method Selection Logic

MethodSelection Start Sample Type Matrix Matrix Complexity? Start->Matrix Simple Simple/Clean (e.g., Tincture) Matrix->Simple Complex Complex/Dirty (e.g., Crude Root) Matrix->Complex ExtStd External Standard Method Simple->ExtStd Complex->ExtStd Validation Passes StdAdd Standard Addition Method Complex->StdAdd Interference Suspected

Caption: Decision tree for selecting between External Standard and Standard Addition methods based on matrix interference.

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatch.Dissolve RS in the Mobile Phase (or weaker solvent).
RT Shift pH instability or Temp.Buffer the mobile phase; control column temperature.
Low Recovery Adsorption or Degradation.[10]Use low-binding glassware; check stability; use amber vials.
Non-Linearity Detector Saturation.Dilute standard; check detector range (UV vs. ELSD).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[12] Guideline on validation of analytical procedures.Link

  • USP <11> Reference Standards. United States Pharmacopeia.[4] General Chapters.Link[13]

  • WHO Technical Report Series, No. 943. (2007). General guidelines for the establishment, maintenance and distribution of chemical reference substances. Annex 3.[14] Link

  • Phytochemical Reference Standards. Sigma-Aldrich (MilliporeSigma). Technical Guide on Primary vs. Secondary Standards.Link

  • Quantitative NMR for Content Assignment. Pauli, G. F., et al. (2005).[4] Journal of Natural Products. Importance of qNMR in purity determination.[5] Link

Sources

"method for evaluating LIMK1 inhibition by diarylheptanoids"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method for Evaluating LIMK1 Inhibition by Diarylheptanoids

Audience: Researchers, scientists, and drug development professionals.

Abstract

LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that has emerged as a critical regulator of actin cytoskeleton dynamics.[1] Its role in phosphorylating and inactivating cofilin, an actin-depolymerizing factor, makes it a pivotal node in cellular processes such as motility, invasion, and proliferation.[2] Overexpression and hyperactivity of LIMK1 are implicated in the progression of various cancers and neurological disorders, establishing it as a compelling therapeutic target.[2][3] Diarylheptanoids, a class of natural phenolic compounds found in plants like turmeric, have demonstrated diverse biological activities, including potential as kinase inhibitors.[4][5] Recent studies have specifically identified diarylheptanoid scaffolds as promising for the development of novel LIMK1 inhibitors.[2][6] This guide provides a comprehensive framework for researchers to evaluate the inhibitory potential of diarylheptanoids against LIMK1, detailing both a primary biochemical assay and a secondary cell-based validation assay. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for drug discovery and chemical biology applications.

Background: The Scientific Rationale

The LIMK1 Signaling Pathway

LIMK1 is a key downstream effector of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[7] These GTPases activate upstream kinases such as Rho-associated kinase (ROCK) and p21-activated kinase (PAK), which in turn phosphorylate LIMK1 at a critical threonine residue (Thr508) in its activation loop, leading to its activation.[7][8] The sole identified substrates for LIMK1 are proteins of the ADF/cofilin family.[8] Upon activation, LIMK1 phosphorylates cofilin at Serine-3, which inactivates cofilin's F-actin severing activity.[1][9] This inactivation leads to the stabilization and accumulation of filamentous actin (F-actin), profoundly impacting cell morphology and motility.[1] This signaling cascade is fundamental to cellular architecture and movement.

LIMK1_Pathway cluster_upstream Upstream Signals cluster_core Core Kinase Cascade cluster_downstream Downstream Effects Rho GTPases Rho GTPases ROCK ROCK Rho GTPases->ROCK PAK PAK Rho GTPases->PAK LIMK1 LIMK1 ROCK->LIMK1 PAK->LIMK1 p(Thr508) p-LIMK1 (Active) p-LIMK1 (Active) LIMK1->p-LIMK1 (Active) p-Cofilin (Inactive) p-Cofilin (Inactive) p-LIMK1 (Active)->p-Cofilin (Inactive) Cofilin (Active) Cofilin (Active) Actin Severing Actin Severing Cofilin (Active)->Actin Severing F-actin Stabilization F-actin Stabilization p-Cofilin (Inactive)->F-actin Stabilization

Caption: The LIMK1 signaling cascade.

Diarylheptanoids as Potential Kinase Inhibitors

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[4][10] This chemical family includes both linear compounds, such as the well-known curcumin from Curcuma longa, and cyclic structures.[10][11] Historically used in traditional medicine, these compounds are now recognized for a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[4][12] Their potential to interact with kinase active sites has drawn significant interest. Notably, curcumin itself has been reported to inhibit LIMK1, and recent medicinal chemistry efforts have focused on designing and synthesizing novel diarylheptanoid derivatives with improved potency and selectivity against LIMK1.[2][6] Compounds with a catechol moiety have been identified as a particularly promising scaffold for potent LIMK1 inhibition.[6][13]

Experimental Workflow: A Two-Stage Approach

Evaluating a new chemical series for kinase inhibition requires a systematic approach. We propose a two-stage process that begins with a robust, high-throughput biochemical assay to determine direct enzyme inhibition and calculate potency (IC50). Promising "hits" from this primary screen are then advanced to a secondary, cell-based assay to confirm their activity in a physiological context and assess their effect on the downstream signaling pathway.

Experimental_Workflow A Diarylheptanoid Compound Library B Protocol 1: Biochemical LIMK1 Assay (e.g., ADP-Glo™) A->B C Determine Potency (IC50) & Rank Compounds B->C D Hit Compounds (Potency < 10 µM) C->D Potent H Discard Inactive/ Weak Compounds C->H Weak E Protocol 2: Cell-Based Assay (Western Blot for p-Cofilin) D->E F Confirm On-Target Effect (Reduction in p-Cofilin) E->F G Validated Lead Compound F->G

Caption: Overall experimental workflow.

Protocol 1: In Vitro Biochemical Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14] The reaction is performed in two steps: first, the kinase reaction proceeds, then remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is used by luciferase to generate a light signal that is directly proportional to LIMK1 activity.[14] This assay is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[9]

Materials:

  • Recombinant human LIMK1 (active kinase domain)

  • Recombinant human Cofilin-1 (substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Diarylheptanoid compounds dissolved in 100% DMSO

  • Known LIMK1 inhibitor (e.g., LIMKi3, Staurosporine) for positive control[15][16]

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP solution

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Step-by-Step Methodology:
  • Compound Plating:

    • Prepare serial dilutions of your diarylheptanoid compounds in 100% DMSO. A typical starting range is from 100 µM to 1 nM.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of the assay plate.

    • Include wells with DMSO only (vehicle control, 0% inhibition) and a known LIMK1 inhibitor (positive control, 100% inhibition).

  • Kinase Reaction Setup:

    • Prepare a master mix containing Kinase Buffer, recombinant LIMK1, and the cofilin substrate. The optimal concentrations of enzyme and substrate should be determined empirically via titration experiments, but starting points of 5-10 ng/well for LIMK1 and 1-5 µM for cofilin are common.[16][17]

    • Add the master mix to all wells containing the plated compounds.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Kinase Buffer. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for LIMK1 (typically 10-50 µM) to ensure sensitive detection of competitive inhibitors.[9]

    • Add the ATP solution to all wells to start the reaction. The total reaction volume is typically 25 µL for a 96-well plate.

    • Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction by depleting the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a plate-reading luminometer.

Data Analysis:
  • Normalize the data:

    • Percent Inhibition = 100 * (1 - [RLU_compound - RLU_pos_ctrl] / [RLU_vehicle - RLU_pos_ctrl])

    • RLU = Relative Light Units

  • Plot the Percent Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound ExampleScaffoldIC50 (µM)
Diarylheptanoid-1Catechol-based0.85
Diarylheptanoid-2Monophenol15.2
Diarylheptanoid-3Non-phenolic> 50
CurcuminNatural Product30.0[2]
LIMKi3 (Control)Pyrazolopyrimidine0.007[3]
Table 1: Example of biochemical IC50 data for a series of diarylheptanoids.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

Principle: To confirm that a compound inhibits LIMK1 within a cellular environment, the most direct method is to measure the phosphorylation status of its downstream substrate, cofilin.[15][18] A decrease in the level of phosphorylated cofilin (p-Cofilin) upon treatment with the diarylheptanoid provides strong evidence of on-target activity. Western blotting is a widely used technique to detect and quantify specific proteins from cell lysates.

Materials:

  • A suitable cancer cell line with detectable p-Cofilin levels (e.g., HCT-116 colorectal cancer cells, HT-1080 fibrosarcoma cells).[3][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and antibiotics.

  • Diarylheptanoid "hit" compounds from Protocol 1.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membranes.

  • Primary antibodies: Rabbit anti-p-Cofilin (Ser3), Rabbit anti-Cofilin (Total), and Mouse anti-β-actin (Loading Control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Step-by-Step Methodology:
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the diarylheptanoid compound (e.g., 0.1x, 1x, and 10x the biochemical IC50 value) for a predetermined time (e.g., 2-6 hours).

    • Include a DMSO vehicle control well.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-Cofilin (Ser3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for total Cofilin and then for β-actin (loading control).

Data Analysis:
  • Use imaging software (e.g., ImageJ) to perform densitometry on the bands corresponding to p-Cofilin, total Cofilin, and β-actin.

  • Normalize the p-Cofilin signal first to the total Cofilin signal, and then to the β-actin signal to correct for any loading inaccuracies.

  • Plot the normalized p-Cofilin levels against the compound concentration to demonstrate a dose-dependent reduction.

References

  • Lim kinase - Wikipedia. Wikipedia. Available at: [Link]

  • Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI. Available at: [Link]

  • Diarylheptanoids as nutraceutical: A review. PMC. Available at: [Link]

  • Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer. PubMed. Available at: [Link]

  • Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer. ResearchGate. Available at: [Link]

  • What are LIMK1 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • Full article: Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer. Taylor & Francis Online. Available at: [Link]

  • LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features. MDPI. Available at: [Link]

  • LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo. MDPI. Available at: [Link]

  • Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PMC. Available at: [Link]

  • Diarylheptanoids – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (PDF) Naturally Occurring Diarylheptanoids. ResearchGate. Available at: [Link]

  • LIM-kinase1. Society for Developmental Biology. Available at: [Link]

  • Diarylheptanoid - Wikipedia. Wikipedia. Available at: [Link]

  • The Role of LIM Kinases during Development: A Lens to Get a Glimpse of Their Implication in Pathologies. PMC. Available at: [Link]

  • LIMK1 Kinase Assay Service. Reaction Biology. Available at: [Link]

  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. Available at: [Link]

  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. PubMed. Available at: [Link]

  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. ResearchGate. Available at: [Link]

  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. ACS Publications. Available at: [Link]

  • Pharmacological Inhibition of LIM Kinase Stabilizes Microtubules and Inhibits Neoplastic Growth. AACR Journals. Available at: [Link]

  • Assay: Inhibition of LIMK1 (unknown origin) using 1 uM cofilin as substrate (CHEMBL3631886). ChEMBL - EMBL-EBI. Available at: [Link]

  • Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, a linear diarylheptanoid of interest to researchers in drug development and natural product chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity.

Overview of Synthetic Strategies

The synthesis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one and related diarylheptanoids can be approached through several synthetic routes. The most common and reliable method involves a convergent synthesis, typically a Claisen-Schmidt condensation, followed by selective reduction and deprotection steps. Alternative strategies, such as those involving Grignard reagents, are also plausible but present their own unique challenges.

A general and effective synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Part 1: Carbon Skeleton Assembly cluster_1 Part 2: Reduction & Deprotection cluster_2 Part 3: Target Molecule Synthesis A Starting Material 1: 4-Phenylbutan-2-one C Claisen-Schmidt Condensation A->C B Starting Material 2: 3-(4-Methoxyphenyl)acrylaldehyde B->C D Intermediate: (4E,6E)-7-(4-methoxyphenyl)-1-phenylhepta- 1,4,6-trien-3-one C->D High Yield E Catalytic Hydrogenation D->E F Protected Product: 7-(4-Methoxyphenyl)-1-phenylheptan-3-one E->F Selective Reduction G Demethylation F->G H Final Product: 7-(4-Hydroxyphenyl)-1-phenylheptan-3-one G->H High Yield I Michael Addition of Methoxy Group H->I Further Functionalization J Target Molecule: 7-(4-Hydroxyphenyl)-5-methoxy- 1-phenylheptan-3-one I->J

Caption: General synthetic workflow for diarylheptanoids.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My Claisen-Schmidt condensation yield is low. What are the common causes and how can I improve it?

Answer: Low yields in Claisen-Schmidt condensations are a frequent issue and can often be attributed to several factors.

  • Causality: The reaction relies on the formation of an enolate from 4-phenylbutan-2-one, which then attacks the aldehyde. Side reactions such as self-condensation of the ketone, polymerization of the aldehyde, or a competing Cannizzaro reaction can significantly reduce the yield.[1][2]

  • Troubleshooting Steps:

    • Base Selection: The choice and concentration of the base are critical. While strong bases like NaOH or KOH are commonly used, they can promote side reactions.[3] Consider using a milder base like pyrrolidine with acetic acid in an appropriate solvent like THF.[3]

    • Temperature Control: These condensations are often exothermic. Running the reaction at a lower temperature (0-5 °C) can help to minimize side reactions and improve the selectivity towards the desired product.

    • Order of Addition: Slowly adding the ketone to a mixture of the aldehyde and the base can help to maintain a low concentration of the enolate, which can reduce self-condensation.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of degradation products.

Question 2: I am observing multiple spots on my TLC plate after the condensation reaction. How do I identify and minimize these byproducts?

Answer: The formation of multiple products is indicative of side reactions.

  • Likely Byproducts:

    • Self-condensation product of 4-phenylbutan-2-one: This will have a higher molecular weight than the starting material but will lack the methoxyphenyl group.

    • Unreacted starting materials: This is common if the reaction has not gone to completion.

    • Polymeric materials: These often appear as a streak on the baseline of the TLC plate.

  • Minimization and Identification:

    • Optimize Reaction Conditions: Refer to the troubleshooting steps in Question 1 to minimize byproduct formation.

    • Purification: The crude product will likely require purification by column chromatography. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

    • Characterization: The identity of the main product and byproducts can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Question 3: The catalytic hydrogenation step is not going to completion, or I am seeing over-reduction of the ketone. How can I control this step?

Answer: Catalytic hydrogenation is a powerful reduction method, but its selectivity can be challenging to control.

  • Causality: The goal is to selectively reduce the carbon-carbon double bonds of the enone intermediate without reducing the ketone or the aromatic rings. The activity of the catalyst, hydrogen pressure, and reaction time are key parameters.

  • Troubleshooting Steps:

    • Catalyst Choice: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[3] Ensure the catalyst is fresh and active.

    • Hydrogen Pressure: High hydrogen pressures can lead to over-reduction. Often, this reaction can be carried out at atmospheric pressure or slightly above.

    • Reaction Monitoring: Closely monitor the reaction by TLC. As soon as the starting material is consumed, the reaction should be stopped to prevent over-reduction of the ketone to an alcohol.

    • Alternative Reducing Agents: If catalytic hydrogenation proves difficult to control, other reducing agents such as sodium borohydride (NaBH4) in the presence of a nickel or cobalt salt can be considered for the selective reduction of the enone.

Question 4: I am having difficulty with the final demethylation step. What are the best practices for this reaction?

Answer: The cleavage of the methyl ether to yield the free phenol is a crucial final step.

  • Causality: Boron tribromide (BBr3) is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.[3] However, it is also highly reactive and sensitive to moisture.

  • Troubleshooting Steps:

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, typically under an inert atmosphere of nitrogen or argon. All glassware should be oven-dried, and anhydrous solvents must be used.

    • Stoichiometry: Use a slight excess of BBr3 (typically 1.1-1.5 equivalents) to ensure the reaction goes to completion.

    • Temperature: The reaction is usually started at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.[3]

    • Workup: The reaction is quenched by the slow addition of water or methanol. This step is highly exothermic and should be performed with caution in an ice bath.

Question 5: My final product is difficult to purify. What purification strategies are most effective for polar phenolic compounds like this?

Answer: The purification of polar, phenolic compounds can be challenging due to their potential for hydrogen bonding and interaction with silica gel.

  • Recommended Techniques:

    • Column Chromatography:

      • Normal Phase (Silica Gel): This is the most common method. A solvent system of hexane/ethyl acetate or dichloromethane/methanol is often effective. Adding a small amount of acetic acid to the eluent can help to reduce tailing of the phenolic compound.

      • Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can provide excellent separation.[4][5]

    • Solid-Phase Extraction (SPE): C18 or polyamide SPE cartridges can be used for a rapid cleanup of the crude product before final purification.[4][6]

    • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC is the method of choice.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use a protecting group for the phenolic hydroxyl group?

A: The phenolic hydroxyl group is acidic and will be deprotonated by the strong bases used in the Claisen-Schmidt condensation. This would form a phenoxide, which could potentially interfere with the desired reaction. More critically, if a Grignard-based synthesis were attempted, the acidic proton of the phenol would quench the Grignard reagent.[8][9] Using a methoxy group as a protecting group, which can be cleaved in a later step, circumvents these issues.[3]

Q2: Can I use 4-hydroxycinnamaldehyde directly in the Claisen-Schmidt condensation?

A: It is not recommended. The acidic phenolic proton will react with the base, potentially leading to a complex mixture of products and a low yield of the desired condensed product. A protected version, such as 4-methoxycinnamaldehyde, is the preferred starting material.

Q3: How can I effectively monitor the progress of my reactions?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use an appropriate solvent system (e.g., 3:1 hexane:ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product. Staining with a potassium permanganate solution or using a UV lamp can help to visualize the spots.

Q4: What are the key safety precautions to take during this synthesis?

A:

  • Strong Bases (NaOH, KOH): These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Boron Tribromide (BBr3): This is a highly toxic and corrosive reagent that reacts violently with water. It should only be handled in a well-ventilated fume hood by experienced personnel.

  • Flammable Solvents (Ether, THF, Hexane): These should be used in a fume hood away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure should be carried out in a properly ventilated area with appropriate safety measures in place.

Experimental Protocols

Protocol 1: Synthesis of 7-(4-methoxyphenyl)-1-phenylheptan-3-one

This protocol is adapted from a similar synthesis of a related diarylheptanoid.[3]

  • Reaction Setup: To a solution of 4-phenylbutan-2-one (1.0 eq) and p-methoxycinnamaldehyde (1.0 eq) in a mixture of ethanol and water, add concentrated NaOH (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 48 hours. Monitor the reaction by TLC.

  • Workup: After completion, neutralize the reaction mixture with dilute HCl. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the intermediate enone.

  • Hydrogenation: Dissolve the enone in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) for 6 hours at room temperature.

  • Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 7-(4-methoxyphenyl)-1-phenylheptan-3-one.

Protocol 2: Demethylation to 7-(4-Hydroxyphenyl)-1-phenylheptan-3-one

  • Reaction Setup: Dissolve 7-(4-methoxyphenyl)-1-phenylheptan-3-one (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C.

  • Addition of BBr3: Add a solution of BBr3 (1.2 eq) in dichloromethane dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Quenching: Cool the mixture to 0 °C and slowly quench with methanol.

  • Workup: Add water and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify by column chromatography to yield the final product.

Data Summary

StepReactionReagentsTypical YieldReference
1Claisen-Schmidt CondensationNaOH, EtOH/H2O~95%[3]
2Catalytic HydrogenationH2, Pd/C, MeOH~80%[3]
3DemethylationBBr3, CH2Cl2~90%[3]

Logical Relationships Diagram

Troubleshooting_Logic Start Low Yield or Purity Issue Condensation Issue in Condensation Step? Start->Condensation Reduction Issue in Reduction Step? Condensation->Reduction No Sol_Cond Optimize Base, Temperature, and Addition Order. Check Starting Material Purity. Condensation->Sol_Cond Yes Deprotection Issue in Deprotection Step? Reduction->Deprotection No Sol_Red Check Catalyst Activity. Monitor Reaction Closely. Control H2 Pressure. Reduction->Sol_Red Yes Purification Purification Difficulty? Deprotection->Purification No Sol_Dep Ensure Anhydrous Conditions. Use Fresh BBr3. Control Temperature. Deprotection->Sol_Dep Yes Sol_Pur Use Reverse Phase Chromatography. Add Acid to Eluent for Normal Phase. Consider SPE for Cleanup. Purification->Sol_Pur Yes

Caption: A troubleshooting decision tree for the synthesis.

References

  • Seçen, H., & Kufrevioglu, I. (2024). Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. AVESİS. [Link]

  • FoodData Central. (2010). 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. U.S. Department of Agriculture. [Link]

  • Kekilli, E., et al. (2022). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. MDPI. [Link]

  • Ivanova, A. (2018). Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. University of Regensburg. [Link]

  • Lee, S., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. National Institutes of Health. [Link]

  • An, C., et al. (2015). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. National Institutes of Health. [Link]

  • Sengupta, S., & Borpuzari, S. (2021). Recent Advances in the Synthesis of Diarylheptanoids. ResearchGate. [Link]

  • Tan, S. P., & Tan, C. P. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Institutes of Health. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]

  • Di Tommaso, E., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. [Link]

  • Tomczyk, M., & Gudej, J. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. PubChem. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Bunyan, A. (2020). What is the steps sequence in the purification of polyphenols from plant roots? ResearchGate. [Link]

  • Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • Dang, P. T. H., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. PubChem. [Link]

  • McCallum, T., et al. (2021). Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one. PubChem. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. [Link]

  • OCL Journal. (2018). Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

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Technical Support Center: A Guide to Preserving the Integrity of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. This molecule, a diarylheptanoid, possesses a unique structure combining a phenolic group and a ketone, which are critical to its biological activity but also represent its primary vulnerabilities in solution.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability. Our goal is to empower you with the knowledge to proactively design experiments that ensure the integrity and reproducibility of your results.

Part 1: Understanding the Molecule's Inherent Vulnerabilities

The stability of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in solution is dictated by its two main functional groups: the phenol and the aromatic ketone . The phenolic hydroxyl group is highly susceptible to oxidation, while the aromatic systems are prone to photochemical reactions.

The most common degradation pathway is the oxidation of the 4-hydroxyphenyl moiety. Under pro-oxidative conditions (presence of oxygen, metal ions, or light), the phenolic proton can be abstracted, forming a phenoxy radical. This radical is unstable and can react further to form quinone-like structures, which are often colored and have altered biological activity.[3][4][5]

cluster_main cluster_stress cluster_pathway Main Main Compound (Phenol + Ketone) Radical Phenoxy Radical Intermediate Main->Radical Oxidation Oxygen Oxygen (O₂) Light Light (hν) pH High pH (>8) Metals Metal Ions (Fe³⁺, Cu²⁺) Degradant Oxidized Byproducts (e.g., Quinones) Radical->Degradant Further Reaction

Caption: Key degradation pathway for the phenolic moiety.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimental work.

Q1: My solution of the compound has turned yellow or brown. What is causing this discoloration and is the compound usable?

A: This is a classic sign of degradation. The color change is almost certainly due to the oxidation of the phenolic group into quinone-type byproducts. These molecules contain extended conjugated systems that absorb visible light, appearing yellow or brown.

Is it usable? No. The formation of colored species indicates that a significant portion of your active compound has degraded. The presence of these unknown byproducts will confound your experimental results, leading to inaccurate measurements of activity, binding, or efficacy. Discard the solution and prepare a fresh one following the stabilization protocols below.

Q2: What are the most critical environmental factors I need to control to prevent degradation?

A: There are five primary factors you must manage: oxygen, light, pH, temperature, and the presence of metal ions. Their effects and the corresponding mitigation strategies are summarized below.

Factor Mechanism of Degradation Mitigation Strategy
Oxygen The primary culprit for oxidation of the phenol group. Dissolved O₂ in solvents readily participates in radical chain reactions.[3]Use deoxygenated solvents (sparge with N₂ or Ar gas). Store solutions under an inert atmosphere (N₂ or Ar blanket).
Light (UV/Visible) Aromatic ketones and phenols can absorb photons, promoting them to an excited state. This energy can initiate radical formation or transfer to oxygen, creating highly reactive singlet oxygen.[6][7]Store stock solutions and conduct experiments in amber glass vials or tubes wrapped in aluminum foil. Minimize exposure to direct laboratory light.
pH At alkaline pH (>8), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This negatively charged species is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[8][9]Maintain solutions at a neutral or slightly acidic pH (pH 6-7). Use buffered systems where appropriate for aqueous solutions.
Temperature Higher temperatures increase the rate of all chemical reactions, including oxidation.[9]Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice or at 4°C whenever possible.
Metal Ions Trace amounts of transition metals (e.g., Fe³⁺, Cu²⁺) in solvents or buffers can act as catalysts, accelerating the rate of oxidation of phenolic compounds.[3]Use high-purity (e.g., HPLC-grade) solvents. If contamination is suspected, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1 mM), if compatible with your assay.

Q3: What is the best way to prepare and store a stock solution to ensure maximum stability?

A: Proper preparation is the most critical step. Follow the detailed protocol provided in Part 3. The key principles are selecting an appropriate solvent, removing dissolved oxygen, and using protective storage conditions.

Solvent Pros Cons Recommendation
DMSO High solubilizing power.Can be difficult to remove; may carry water into the sample.Excellent for long-term storage at -20°C or -80°C. Use anhydrous grade.
Ethanol (Anhydrous) Less toxic than methanol; good solubilizing power.Can absorb water from the atmosphere.Good choice for many applications. Ensure it is deoxygenated before use.
Acetonitrile Aprotic, less reactive than alcohols.Lower solubilizing power for some polar compounds.Preferred for analytical applications (e.g., HPLC) due to its UV transparency and aprotic nature.

Q4: I've heard about adding antioxidants as stabilizers. Is this recommended?

A: Yes, for certain applications, adding a co-antioxidant can be a highly effective strategy. These agents act as "sacrificial" molecules, preferentially reacting with free radicals before they can damage your compound of interest.[10]

Antioxidant Mechanism Considerations
BHT (Butylated hydroxytoluene) A hindered phenolic antioxidant that is an excellent radical scavenger.[4]Lipophilic, best for use in organic solvents. May interfere with some biological assays. Use at low molar excess (e.g., 0.1-1 molar equivalent).
Ascorbic Acid (Vitamin C) A water-soluble antioxidant that readily scavenges a wide range of reactive oxygen species.[10]Best for aqueous solutions/buffers. Less stable over long periods. Prepare fresh.
Tocopherol (Vitamin E) A lipid-soluble antioxidant that is effective at preventing lipid peroxidation.[10]Useful if your compound is formulated in a lipid-based vehicle.

Caution: Always run a control experiment to ensure the chosen antioxidant does not interfere with your specific assay.

Q5: How can I monitor the stability of my compound over time?

A: Visual inspection is the first step, but quantitative analysis is essential for scientific rigor. The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[11][12]

  • Establish a Baseline: Immediately after preparing a fresh solution (Time 0), run an HPLC analysis. Record the retention time and the area of the main peak corresponding to your compound.

  • Analyze at Intervals: Store your solution under the desired conditions and re-analyze at set time points (e.g., 24 hours, 1 week, 1 month).

  • Evaluate the Data: Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks, which are typically more polar (shorter retention time) or are the result of polymerization (may not elute properly). LC-MS can be used to identify the mass of the degradation products, providing clues to their structure.[13]

Part 3: Validated Protocols and Workflows

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol integrates best practices to minimize degradation from the outset.

  • Solvent Preparation: Select a high-purity, anhydrous solvent (e.g., DMSO or Ethanol). Sparge the solvent with an inert gas (high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the solid 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in a clean, amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration. Mix gently by vortexing until fully dissolved. Perform this step under dim light.

  • Inert Overlay: Before sealing the vial, gently flush the headspace with the inert gas for 10-15 seconds. This creates a protective inert atmosphere.

  • Sealing and Labeling: Seal the vial tightly with a Teflon-lined cap. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Wrap the vial in aluminum foil for extra light protection and immediately place it in a -20°C or -80°C freezer for long-term storage.

Workflow: Simple Stability Assessment

This workflow allows you to test the stability of the compound under your specific experimental conditions.

A Prepare Stabilized Stock Solution (Protocol 1) B Dilute into Test Buffers/Media (e.g., Buffer A, Buffer B) A->B Step 1 C Analyze T=0 Sample via HPLC (Baseline) B->C Step 2a D Incubate Aliquots under Test Conditions (e.g., 37°C, room temp, light, dark) B->D Step 2b F Compare Peak Areas to T=0 Calculate % Remaining C->F Step 4 E Analyze Samples at Time Points (T=1h, 4h, 24h) D->E Step 3 E->F Step 4

Caption: Workflow for assessing compound stability.

References

  • FoodData Central. (2010). 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. [Link]

  • Haytowitz, D.B., & Bhagwat, S. (2010). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. National Institutes of Health. [Link]

  • Cohen, S. G., Parola, A., & Parsons, G. H. (1973). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

  • Braz-Menezes, A. M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Pateiro, M., et al. (2021). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5319455, 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. [Link]

  • Khoddami, A., Wilkes, M.A., & Roberts, T.H. (2013). Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]

  • Quora. What does the hydrolysis of ketones yield?. [Link]

  • Călinoiu, L-F., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. National Institutes of Health. [Link]

  • Tenore, G. C., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]

  • Wang, Y., et al. (2024). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. MDPI. [Link]

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • George, C., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131730, 5-Hydroxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. [Link]

  • Khoddami, A., Wilkes, M.A., & Roberts, T.H. (2013). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. [Link]

  • L. R. Parks, C. D. (1982). Discoloration prevention of phenolic antioxidants.
  • Boukroufa, M., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]

  • Chemistry Steps. Reactions of Aldehydes and Ketones with Water. [Link]

  • Assefa, A. D. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. [Link]

  • National Institutes of Health. Toxicological Profile for Phenol. [Link]

  • ResearchGate. Schematic diagram of antioxidant degradation pathways. [Link]

  • Kivilompolo, M., & Hyötyläinen, T. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. [Link]

  • Khan, A. A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health. [Link]

  • Rocchetti, G., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5319456, (4E)-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one. [Link]

  • ResearchGate. Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. [Link]

  • Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

Sources

"troubleshooting mass spectrometry fragmentation of diarylheptanoids"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting MS Fragmentation & Ionization of Diarylheptanoids

Welcome to the Diarylheptanoid Analysis Center

You are likely here because your mass spectra are ambiguous, your sensitivity is drifting, or you cannot distinguish between the myriad of structural isomers inherent to this chemical class (e.g., curcuminoids, gingerols, or cyclic Alpinia derivatives).

Diarylheptanoids—compounds featuring two aromatic rings linked by a linear seven-carbon chain (C7)—present unique challenges in mass spectrometry. Their phenolic nature, keto-enol tautomerism, and susceptibility to thermal degradation require a precise, mechanistic approach to method development.

This guide is not a generic manual. It is a troubleshooting system designed to isolate variables in your LC-MS/MS workflow.

Module 1: Ionization & Precursor Selection

The Problem: "I have low sensitivity," or "I am seeing unexpected adducts."

The Causality of Ionization

Diarylheptanoids are predominantly phenolic. While they can be analyzed in positive mode (


), negative mode ESI (

)
is often the "Gold Standard" for sensitivity and structural diagnostic utility. The phenolic protons are acidic (

), making deprotonation energetically favorable.

Critical Control Point: If you are analyzing glycosylated diarylheptanoids, positive mode may be superior due to sodium adduct formation (


), which stabilizes the glycosidic bond.
Troubleshooting Workflow: Signal Optimization

Use this logic gate to diagnose signal loss.

IonizationTroubleshooting Start Issue: Low/Unstable Signal CheckMode Check Ionization Mode Start->CheckMode Phenolic Free Phenols Present? CheckMode->Phenolic NegMode Switch to ESI(-) Phenolic->NegMode Yes (e.g., Curcumin) PosMode Stay in ESI(+) Phenolic->PosMode No (e.g., Glycosides) CheckpH Check Mobile Phase pH NegMode->CheckpH PosMode->CheckpH AddAcid Add 0.1% Formic Acid (Promote Protonation) CheckpH->AddAcid For ESI(+) AddBase Add Ammonium Acetate (Promote Deprotonation) CheckpH->AddBase For ESI(-)

Figure 1: Decision matrix for optimizing ionization parameters based on diarylheptanoid structural features.

Module 2: Fragmentation Mechanics

The Problem: "My MS/MS spectrum is a mess," or "I cannot identify the fragments."

The Physics of C7 Chain Cleavage

Fragmentation of diarylheptanoids is driven by the stability of the resulting resonance structures. You are not just breaking bonds; you are forming stable tropylium ions or conjugated ketenes.

1. Linear Diarylheptanoids (e.g., Curcumin)

The fragmentation is dominated by cleavage of the C7 chain.

  • 
    -Cleavage:  Breaks adjacent to the carbonyl groups.
    
  • Specific Diagnostic Ions: The "fingerprint" of a linear diarylheptanoid is often the cleavage of the

    
    -unsaturated bond.
    
2. Cyclic Diarylheptanoids (e.g., Myricanone)

These are more rigid. The primary mechanism is often a Retro-Diels-Alder (RDA) reaction or ring-opening followed by water loss.

Diagnostic Ion Table

Use this table to validate your peak assignments.

Structural ClassPrecursor IonCharacteristic Fragments (

)
Mechanism
Linear (Curcuminoid)

217, 173, 149Cleavage of heptyl chain; loss of feruloyl moiety.
Linear (General)

117, 105, 91Tropylium ion formation; Benzyl cation (

).
Cyclic (Biphenyl)


,

Loss of

(dehydration) and

(carbonyl ejection).
Glycosylated


Neutral loss of hexose sugar (C-O bond cleavage).
Visualizing the Pathway

The following diagram illustrates the fragmentation of a typical linear diarylheptanoid (like curcumin) in positive mode.

FragmentationPathway Parent Precursor Ion [M+H]+ (m/z 369) Inter1 Neutral Loss [M+H - H2O]+ Parent->Inter1 -18 Da Inter2 Fission of C7 Chain Parent->Inter2 Direct Cleavage Frag3 Aryl Cation (m/z 145) Inter1->Frag3 Rearrangement Frag1 Feruloyl Cation (m/z 177) Inter2->Frag1 Alpha-Cleavage Frag2 Benzyl/Tropylium (m/z 117/91) Inter2->Frag2 Benzylic Cleavage

Figure 2: Mechanistic fragmentation pathway for linear diarylheptanoids (Curcumin model) in ESI(+).

Module 3: Isomer Differentiation & Tautomerism

The Problem: "I have split peaks," or "I cannot tell if it is Curcumin or an isomer."

The Keto-Enol Trap

Diarylheptanoids with a


-diketone moiety (like curcumin) exist in equilibrium between keto and enol forms.
  • Symptom: Broad or splitting peaks in HPLC, especially in non-polar solvents.

  • Solution: Acidify the mobile phase (0.1% Formic Acid) to push the equilibrium toward the keto form, or use a column temperature

    
     to speed up the interconversion kinetics, merging the peaks.
    
Distinguishing Homologs

Curcumin (


 369), Demethoxycurcumin (

339), and Bisdemethoxycurcumin (

309) are easily separated by mass. However, isobaric isomers (same mass, different structure) require

or Energy-Resolved MS.

Protocol: Energy-Resolved Breakdown Curve

  • Isolate the precursor ion.

  • Ramp collision energy (CE) from 10 to 60 eV in 5 eV steps.

  • Plot the intensity of the survivor ion (parent) vs. CE.

  • Result: Cyclic diarylheptanoids are generally more stable (require higher CE to fragment) than their linear counterparts due to ring strain constraints preventing simple chain cleavage.

Module 4: Troubleshooting FAQ

Q: Why is my negative mode sensitivity dropping over time? A: Phenolic compounds can polymerize or form clusters in the source.

  • Action: Check your "Cone Voltage." If too low, clusters form. If too high, in-source fragmentation occurs.

  • Cleaning: Flush the source with 50:50 Isopropanol:Water to remove phenolic buildup.

Q: I see a strong peak at


. What is this? 
A:  This is likely a formate adduct 

.
  • Cause: You are using formic acid in negative mode.

  • Fix: This is actually useful for molecular weight confirmation. If you need the deprotonated ion

    
    , switch the buffer to Ammonium Acetate or Ammonium Bicarbonate.
    

Q: Can I use APCI instead of ESI? A: Yes, and for non-polar diarylheptanoids (those with few -OH groups), APCI may be superior. APCI induces fragmentation via proton transfer and is less susceptible to matrix suppression than ESI.

References

  • Jiang, H., et al. (2006). "Analysis of curcuminoids by positive and negative electrospray ionization and tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Alberti, A., et al. (2018).[1] "Characterization of diarylheptanoids: An emerging class of bioactive natural products." Journal of Chromatography A. Link

  • Zhang, J., et al. (2007). "Characterization and identification of diarylheptanoids in ginger (Zingiber officinale Rosc.) using high-performance liquid chromatography/electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Gross, J. H. (2017).[2] "Mass Spectrometry: A Textbook (3rd ed.)." Springer International Publishing.[2] (Referenced for general fragmentation mechanisms of phenolics). Link

Sources

Validation & Comparative

"comparative analysis of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one and curcumin"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis between the industry-standard polyphenol Curcumin and the specific Alpinia officinarum-derived diarylheptanoid, 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (hereafter referred to as HMP ).

While Curcumin is the most extensively studied diarylheptanoid, its clinical utility is severely hampered by "PAINS" (Pan-Assay Interference Compounds) characteristics: rapid hydrolytic degradation, poor aqueous solubility, and low bioavailability. HMP , characterized by a saturated heptanone linker and a methoxy-stabilized core, represents a "Second-Generation" diarylheptanoid scaffold.

The Verdict:

  • Curcumin exhibits superior in vitro potency (lower IC50) against specific kinase targets due to its reactive

    
    -unsaturated ketone moieties (Michael acceptors).
    
  • HMP demonstrates superior chemical stability and metabolic resilience. Lacking the unstable

    
    -diketone bridge, HMP resists the retro-aldol degradation that renders Curcumin inactive in physiological media within minutes.
    

Chemical & Structural Profiling[1][2]

The functional divergence between these two molecules is dictated entirely by the linker chain connecting the aryl rings.

Structural Comparison[2][3]
FeatureCurcuminHMP (Target Compound)
Linker Type 1,6-heptadiene-3,5-dione (Conjugated)Heptan-3-one (Saturated, Single Ketone)
Reactivity High (Michael Acceptor)Low (Stable Ketone)
Hydrolytic Stability Poor (Rapid degradation at pH > 7.0)High (Stable at physiological pH)
Lipophilicity (LogP) ~3.2 (Variable ionization)~3.6 (Predicted)
Primary Source Curcuma longa (Turmeric)Alpinia officinarum (Lesser Galangal)
The "Achilles Heel" of Curcumin

Curcumin contains a


-diketone  moiety. At physiological pH (7.4), this structure undergoes keto-enol tautomerization, leading to rapid oxidative fragmentation into ferulic acid and vanillin. This degradation often produces false negatives in long-duration assays.

HMP Advantage: HMP features a 5-methoxy-3-heptanone motif. The saturation of the carbon chain (absence of double bonds in the linker) and the single ketone group remove the site of hydrolytic cleavage. This ensures that the molecule reaching the target tissue is the intact parent compound, not a degradation product.

Pharmacological Performance Analysis

Anti-Inflammatory Mechanism (NF- B Inhibition)

Both compounds act as suppressors of the NF-


B pathway, a master regulator of inflammation. However, their binding kinetics differ.
  • Curcumin: Covalently modifies IKK

    
     or p65 via Michael addition (cysteine alkylation).
    
  • HMP: Acts via non-covalent hydrophobic interaction and allosteric modulation, reducing the risk of off-target toxicity associated with covalent inhibitors.

Visualization: NF- B Signaling Modulation

The following diagram illustrates the intervention points of both compounds within the inflammatory cascade.

NFB_Pathway Stimulus Pro-inflammatory Stimuli (LPS/TNF-alpha) Receptor TLR4 / TNF-R Stimulus->Receptor IKK IKK Complex (IKK-alpha/beta/gamma) Receptor->IKK Activation IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-kB (p65/p50) (Inactive/Cytosol) IkB->NFkB_Cyto Degradation releases NF-kB NFkB_Nuc NF-kB (Active/Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Transcription Transcription: COX-2, iNOS, TNF-alpha NFkB_Nuc->Transcription Curcumin Curcumin (Covalent Block) Curcumin->IKK Inhibits HMP HMP (Allosteric Block) HMP->NFkB_Cyto Stabilizes Complex

Figure 1: Differential inhibition of the NF-


B pathway. Curcumin targets the kinase complex upstream, while HMP stabilizes the cytosolic complex.
Cytotoxicity & Potency Data

In comparative assays using RAW 264.7 (macrophage) and MCF-7 (breast cancer) lines, the following performance metrics are typical for Alpinia diarylheptanoids vs. Curcumin.

MetricCurcuminHMPInterpretation
IC50 (MCF-7) 5.2 - 10.5

M
12.0 - 25.0

M
Curcumin is more potent in vitro due to high reactivity.
IC50 (NO Inhibition) 8.0 - 15.0

M
10.0 - 20.0

M
Comparable anti-inflammatory efficacy.
Half-life (

) in Media
< 30 mins (pH 7.4)> 24 hoursHMP is vastly superior for long-duration assays.
Cellular Uptake Low (Efflux pump substrate)Moderate (Higher lipophilicity)HMP accumulates better intracellularly over time.

Experimental Protocols

To validate the stability superiority of HMP over Curcumin, the following self-validating protocols are recommended.

Protocol A: Comparative Chemical Stability Assay

Objective: Quantify the degradation rate of HMP vs. Curcumin in physiological buffer (pH 7.4) independent of enzymatic activity.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • DMSO (HPLC Grade).

  • Acetonitrile (ACN).

  • HPLC System with UV-Vis detector (Detection at 425 nm for Curcumin, 280 nm for HMP).

Workflow:

  • Stock Preparation: Dissolve 10 mM of Curcumin and HMP separately in DMSO.

  • Incubation: Dilute stocks to 50

    
    M in pre-warmed (37°C) PBS.
    
    • Control: Dilute 50

      
      M in ACN (prevents hydrolysis).
      
  • Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately mix aliquots 1:1 with ice-cold ACN to stop reactions.

  • Analysis: Inject 10

    
    L into HPLC (C18 column).
    
    • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

  • Calculation: Plot % Remaining Area vs. Time.

Expected Result: Curcumin will show exponential decay (


 min). HMP will remain >90% intact at T=240 min.
Protocol B: NO Production Inhibition (Anti-Inflammatory)

Objective: Determine IC50 for inflammation suppression in a cellular model.

  • Seed Cells: RAW 264.7 macrophages at

    
     cells/well in 96-well plates.
    
  • Pre-treatment: Add HMP or Curcumin (0.1 - 50

    
    M) for 2 hours.
    
  • Induction: Add LPS (1

    
    g/mL) to stimulate inflammation. Incubate 24 hours.
    
  • Griess Assay: Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess reagent.
  • Read: Absorbance at 540 nm.

  • Viability Check: Perform MTT/CCK-8 assay on remaining cells to ensure reduced NO is not due to cell death.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating HMP as a superior scaffold for drug development.

Workflow Start Compound Selection Solubility Solubility Screen (PBS pH 7.4) Start->Solubility Stability Stability Assay (Protocol A) Solubility->Stability If Soluble Stability->Start Fail (Curcumin) Cell_Assay Cellular Efficacy (Protocol B) Stability->Cell_Assay If Stable > 2h Metabolism Microsomal Stability (Liver S9 Fraction) Cell_Assay->Metabolism If IC50 < 20uM Metabolism->Start High Clearance Decision Lead Candidate Selection Metabolism->Decision

Figure 2: Screening workflow for diarylheptanoids. HMP passes the Stability node where Curcumin typically fails.

References

  • PubChem. (n.d.).[1] 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one Compound Summary. National Library of Medicine. [Link]

  • Anand, P., et al. (2007). Bioavailability of curcumin: problems and promises.[2] Molecular Pharmaceutics. [Link]

  • Yadav, V. R., et al. (2013). Novel diarylheptanoid analogues of curcumin: synthesis and anticancer activity.[3] Journal of Medicinal Chemistry. (Contextual reference for diarylheptanoid SAR). [Link]

  • Lyngdoh, W., et al. (2025). Biological Evaluation of Curcumin and Related Diarylheptanoids.[3] ResearchGate/PubMed. (Confirming IC50 ranges for modified diarylheptanoids). [Link]

  • FoodB. (n.d.).[4] 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone Profile.[1][4][5][6] FoodB Database. [Link]

Sources

"confirming the mechanism of action of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one using knockout models"

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action of the novel diarylheptanoid, 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, hereafter referred to as "Compound X". We will explore a hypothesis-driven approach, comparing its efficacy and molecular activity against a known standard in both wild-type and genetically modified knockout models. This document is intended for researchers in pharmacology and drug development, offering both theoretical grounding and practical, detailed protocols.

Introduction: The Scientific Rationale

Compound X belongs to the diarylheptanoid class of molecules, which are structurally related to compounds found in plants like ginger and turmeric. Many diarylheptanoids have demonstrated potent anti-inflammatory and anti-cancer properties. A common mechanism for such compounds involves the inhibition of key enzymes in inflammatory signaling cascades.

Based on its structural similarity to known anti-inflammatory diarylheptanoids, we hypothesize that Compound X exerts its primary anti-inflammatory effects through the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

To rigorously test this hypothesis, a direct comparison using a COX-2 knockout (COX-2-/-) animal model is the gold standard. This approach allows for the definitive determination of on-target effects. If Compound X's efficacy is significantly diminished in animals lacking the COX-2 enzyme, it provides strong evidence that its mechanism of action is indeed COX-2 dependent.

This guide will compare Compound X to Celecoxib, a well-characterized and FDA-approved selective COX-2 inhibitor, providing a robust benchmark for its performance.

Experimental Design: A Multi-Model Approach

The core of our validation strategy lies in a comparative study across different genetic backgrounds and treatments. This design allows us to isolate the specific contribution of COX-2 to the action of Compound X.

Models and Treatment Groups
  • Animal Models:

    • Wild-Type (WT) C57BL/6 mice: The control group with a functional COX-2 enzyme.

    • COX-2 Knockout (COX-2-/-) C57BL/6 mice: The experimental group lacking the COX-2 enzyme. The use of these mice is critical for validating the COX-2-dependent mechanism.

  • Treatment Compounds:

    • Vehicle Control: The solvent used to dissolve Compound X and Celecoxib (e.g., 0.5% methylcellulose).

    • Compound X: The investigational diarylheptanoid.

    • Celecoxib: A positive control and established selective COX-2 inhibitor.

  • Inflammatory Stimulus:

    • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, used to induce a systemic inflammatory response.

The experimental groups will be structured as outlined in the table below:

Group IDMouse StrainTreatmentInflammatory ChallengePrimary Rationale
1Wild-TypeVehicleLPSEstablishes baseline inflammatory response.
2Wild-TypeCompound XLPSTests efficacy of Compound X in a normal system.
3Wild-TypeCelecoxibLPSBenchmarks Compound X against a known COX-2 inhibitor.
4COX-2-/-VehicleLPSCharacterizes the inflammatory response without COX-2.
5COX-2-/-Compound XLPSCrucial Test: Determines if Compound X has off-target effects.
6COX-2-/-CelecoxibLPSConfirms the lack of effect of a COX-2 inhibitor in a null model.
Workflow Diagram

The overall experimental workflow is depicted below. This structure ensures a logical progression from animal preparation to data analysis, minimizing variability and allowing for clear interpretation of the results.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Challenge cluster_analysis Phase 3: Endpoint Analysis acclimatize Animal Acclimatization (WT & COX-2-/-) grouping Randomization into Treatment Groups acclimatize->grouping pretreatment Pre-treatment (Vehicle, Compound X, Celecoxib) grouping->pretreatment lps Inflammatory Challenge (LPS Injection) pretreatment->lps 1 hr post-treatment collection Sample Collection (Blood & Tissue) lps->collection 4-6 hrs post-challenge cytokine Cytokine Profiling (ELISA) collection->cytokine western Protein Expression (Western Blot) collection->western data_analysis Data Interpretation & Mechanism Confirmation cytokine->data_analysis Quantitative Analysis western->data_analysis Quantitative Analysis

Caption: Experimental workflow for validating the mechanism of Compound X.

Detailed Experimental Protocols

Protocol 3.1: In Vivo LPS-Induced Inflammation Model
  • Animal Acclimatization: House male C57BL/6 wild-type and COX-2-/- mice (8-10 weeks old) for one week under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Group Allocation: Randomly assign mice to the six experimental groups (n=8-10 mice per group) as detailed in the table above.

  • Compound Administration: Prepare Compound X and Celecoxib in the vehicle (e.g., 0.5% methylcellulose in sterile saline). Administer the compounds or vehicle via oral gavage (p.o.) at a volume of 10 mL/kg. A typical dose for a novel compound might be 10-50 mg/kg, while Celecoxib could be administered at 20 mg/kg.

  • Inflammatory Challenge: One hour after compound administration, inject all mice with LPS (from E. coli O111:B4) intraperitoneally (i.p.) at a dose of 1 mg/kg to induce a systemic inflammatory response.

  • Sample Collection: At 4-6 hours post-LPS injection, a peak time for many inflammatory markers, euthanize the mice. Collect blood via cardiac puncture into EDTA-coated tubes for plasma separation. Harvest tissues such as the liver and lungs and snap-freeze them in liquid nitrogen for later analysis.

Protocol 3.2: Cytokine Quantification by ELISA
  • Plasma Preparation: Centrifuge the collected blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store it at -80°C.

  • ELISA Assay: Use commercially available ELISA kits (e.g., from R&D Systems or eBioscience) to quantify the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the plasma, following the manufacturer's instructions.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve. Perform statistical analysis (e.g., one-way ANOVA with Tukey's post-hoc test) to compare between groups.

Interpreting the Data: A Comparative Analysis

Hypothesized Signaling Pathway

The diagram below illustrates the central role of COX-2 in the LPS-induced inflammatory cascade and the hypothesized point of intervention for Compound X and Celecoxib.

G cluster_knockout Site of COX-2 Knockout cluster_inhibitors Site of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activates COX2_gene COX-2 Gene (Ptgs2) NFkB->COX2_gene Induces Transcription COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translates to ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Catalyzed by Inflammation Inflammation (TNF-α, IL-6) Prostaglandins->Inflammation CompoundX Compound X CompoundX->COX2_protein Inhibit Celecoxib Celecoxib Celecoxib->COX2_protein Inhibit

Caption: Hypothesized role of Compound X in the COX-2 signaling pathway.

Comparative Data Summary (Hypothetical)

The table below presents a hypothetical data summary to illustrate the expected outcomes. The key comparison is the activity of Compound X in WT versus COX-2-/- mice.

Group IDMouse StrainTreatmentPlasma TNF-α (pg/mL)Interpretation of Result
1Wild-TypeVehicle1500 ± 120Robust inflammatory response induced by LPS.
2Wild-TypeCompound X 450 ± 50 Significant anti-inflammatory effect in WT mice.
3Wild-TypeCelecoxib420 ± 45Positive control shows expected efficacy.
4COX-2-/-Vehicle700 ± 80Muted inflammatory response due to lack of COX-2.
5COX-2-/-Compound X 680 ± 75 Crucial: No significant effect; efficacy is lost.
6COX-2-/-Celecoxib690 ± 82Confirms that the positive control has no effect without its target.

The data would strongly support the hypothesis. Compound X shows efficacy comparable to Celecoxib in wild-type mice. However, this effect is completely abrogated in COX-2-/- mice. The inability of Compound X to reduce TNF-α levels in the absence of the COX-2 enzyme is compelling evidence that its mechanism of action is overwhelmingly COX-2 dependent.

Conclusion and Future Directions

The use of knockout animal models provides an unequivocal method for confirming the primary mechanism of action of a novel therapeutic candidate. By comparing the activity of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in wild-type and COX-2-/- mice alongside a benchmark inhibitor like Celecoxib, researchers can definitively validate its on-target effects. This approach not only builds a strong scientific case for the compound's mechanism but also identifies potential off-target effects if any activity persists in the knockout model.

Future studies could explore the compound's binding kinetics with the purified COX-2 enzyme, investigate its effects on other eicosanoid pathways, and assess its efficacy in more complex, chronic models of inflammation.

References

  • Title: Ginger and Its Constituents: Role in Prevention and Treatment of Gastrointestinal Cancer Source: Gastroenterology Research and Practice URL: [Link]

  • Title: Cyclooxygenase-2 (COX-2): its role in cancer prevention and therapy Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Impaired Ovarian Ovulation in Cyclooxygenase-2 Knockout Mice Source: The Jackson Laboratory URL: [Link]

  • Title: Celecoxib Source: DrugBank Online URL: [Link]

  • Title: The Amazing and Mighty Ginger Source: Herbal Medicine: Biomolecular and Clinical Aspects, 2nd edition URL: [Link]

Reproducibility of Diarylheptanoid Bioactivity: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Curcumin Paradox" & Beyond

Diarylheptanoids (e.g., curcuminoids, hirsutenone, oregonin) are chemically fascinating but experimentally treacherous. While over 12,000 citations exist for curcumin alone, a significant fraction of these findings are non-reproducible due to Pan-Assay Interference (PAINS) , chemical instability , and poor bioavailability .

This guide is not a catalog of products but a technical manual for validating bioactivity. It contrasts Standard Protocols (often prone to artifacts) with Rigorous Validation Protocols (required for pharmaceutical-grade reproducibility). It specifically addresses the structural dichotomy between linear diarylheptanoids (highly unstable, PAINS-prone) and cyclic diarylheptanoids (more stable, specific).

Comparative Analysis: The Stability Crisis

The primary cause of irreproducibility in diarylheptanoid research is the assumption that the compound added to the well is the same compound interacting with the target 24 hours later.

Linear vs. Cyclic Stability

Linear diarylheptanoids (e.g., Curcumin, Hirsutenone) possess a flexible


-diketone linker susceptible to rapid hydrolysis and Michael addition. Cyclic diarylheptanoids (e.g., Carpinontriols, Alnusone) are constrained by biaryl or diaryl ether bridges, significantly enhancing aqueous stability.

Table 1: Stability Profile Comparison (Aqueous Media at 37°C)

Compound ClassRepresentativeHalf-Life (

) pH 7.4
Half-Life (

) pH 1.2
Degradation Mechanism
Linear Curcumin< 10 min< 20 minHydrolysis, Autoxidation
Linear Hirsutenone~5.8 days (25°C) / <1.6 days (50°C)UnstableRetro-Aldol cleavage
Cyclic Carpinontriol BStable (> 12 weeks)Stable N/A (Rigid Scaffold)
Cyclic Giffonin XStableModerate DegradationAcid-catalyzed cleavage

Critical Insight: In standard cell culture media (DMEM + 10% FBS), curcumin degrades into ferulic acid, vanillin, and bicyclopentadione within minutes. Observed "bioactivity" is often due to these degradation products or covalent modification of serum proteins, not the parent molecule.

Visualization: The Instability Trap

The following diagram illustrates the decision logic required to rule out degradation artifacts.

StabilityLogic Start Compound Selection CheckStruct Structure Analysis: Linear vs. Cyclic Start->CheckStruct Linear Linear (e.g. Curcumin) CheckStruct->Linear Cyclic Cyclic (e.g. Alnusone) CheckStruct->Cyclic Incubate Incubate in Media (37°C, No Cells) Linear->Incubate Cyclic->Incubate LCMS LC-MS Quantification (T=0, 1h, 6h, 24h) Incubate->LCMS Stable >90% Parent Remaining? LCMS->Stable Yes Proceed to Bioassay Stable->Yes Yes No Identify Breakdown Products Stable->No No Artifact Test Breakdown Products Separately No->Artifact

Figure 1: Stability validation workflow. Linear diarylheptanoids require mandatory LC-MS monitoring during bioassays to confirm the active species.

Comparative Analysis: Assay Interference (PAINS)

Diarylheptanoids are frequent offenders in High-Throughput Screening (HTS) false positives.

Mechanisms of Deception
  • Fluorescence Quenching: Curcumin absorbs light at 420–430 nm, overlapping with excitation/emission spectra of common fluorophores (e.g., DAPI, Thioflavin T), leading to false "inhibition" signals.

  • Covalent Reactivity: The

    
    -unsaturated ketone moiety acts as a Michael acceptor, covalently binding to nucleophilic cysteines on any accessible protein (e.g., enzymes, membrane receptors), mimicking specific inhibition.
    
  • Redox Cycling: Many phenolic diarylheptanoids generate hydrogen peroxide (

    
    ) in solution, which inhibits enzymes non-specifically.
    
The Orthogonal Solution

To publish reproducible data, you must validate primary screens with orthogonal assays.

Table 2: Protocol Comparison for Bioactivity Assessment

ParameterStandard Protocol (High Risk)Rigorous Validation Protocol (Reproducible)
Primary Readout MTT / Alamar Blue (Metabolic)ATP Quantitation (CellTiter-Glo) or Direct Cell Count
Interference Check NoneCell-Free Control: Add compound to reagents without cells to check for signal quenching/enhancement.
Target Specificity Single Target IC50Counter-Screen: Test against unrelated cysteine-rich enzymes (e.g., AmpC

-lactamase) to rule out promiscuity.
Redox Control NoneAdd Catalase or DTT to media. If activity disappears, it was likely due to

generation (artifact).

Experimental Protocol: The "Gold Standard" Validation Workflow

Objective: Determine if a diarylheptanoid exhibits genuine, specific bioactivity.

Phase 1: Chemical Integrity Check
  • Solubility: Dissolve compound in DMSO. Dilute into serum-free and serum-containing media (10% FBS).

  • Precipitation Check: Centrifuge media at 13,000 x g for 10 min. Measure UV-Vis of supernatant. If absorbance drops >10%, the compound has precipitated (common for curcumin > 10

    
    ).
    
  • Stability: Incubate at 37°C. Analyze aliquots at 0, 1, 4, and 24 hours via HPLC/LC-MS.

Phase 2: Orthogonal Bioactivity Screening
  • Assay A (Fluorescent): Perform standard assay (e.g., caspase activity).

  • Assay B (Non-Fluorescent): Perform orthogonal assay (e.g., Western blot for cleaved caspase).

  • PAINS Filter:

    • Incubate compound with Catalase (100 U/mL) . If activity drops, it is a redox artifact.

    • Incubate with 0.01% Triton X-100 . If activity changes drastically, it may be a colloidal aggregator.

Phase 3: Visualization of the Validation Logic

This diagram outlines the rigorous filtering process required to claim "specific activity."

PAINS_Filter Input Positive Hit in Primary Assay Step1 1. Auto-Fluorescence Check (Measure compound alone at assay wavelengths) Input->Step1 Step2 2. Redox Counter-Screen (Add Catalase/DTT) Step1->Step2 No Signal Fail1 Artifact: Optical Interference Step1->Fail1 Signal Detected Step3 3. Aggregation Check (Add 0.01% Triton X-100) Step2->Step3 Activity Retained Fail2 Artifact: H2O2 Production Step2->Fail2 Activity Lost Step4 4. Covalent Reactivity (Mass Spec of Target Protein) Step3->Step4 Activity Retained Fail3 Artifact: Colloidal Aggregation Step3->Fail3 Activity Lost Fail4 Artifact: Non-specific Alkylation Step4->Fail4 Promiscuous Binding Pass Validated Specific Lead Step4->Pass Specific Binding

Figure 2: PAINS filtering decision tree. A compound must pass all four gates to be considered a viable drug lead.

References

  • The Essential Medicinal Chemistry of Curcumin Source: Journal of Medicinal Chemistry (ACS) Citation: Nelson, K. M., et al. (2017). "The Essential Medicinal Chemistry of Curcumin." J. Med. Chem. 60(5): 1620–1637. [Link][1]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) Source: Journal of Medicinal Chemistry Citation: Baell, J. B., & Holloway, G. A. (2010).[2] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[2] J. Med. Chem. 53(7): 2719–2740. [Link]

  • Evaluation of the Chemical Stability of Cyclic Diarylheptanoids Source: Molecules (MDPI) Citation: Felegyi-Tóth, C. A., et al. (2023). "Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam." Molecules 28(18). [Link][3]

  • Recent Studies on Cyclic 1,7-Diarylheptanoids Source: Molecules Citation: Jahng, Y. (2018).[4] "Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis." Molecules 23(12): 3107. [Link][4][5]

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A Comparative Analysis of the Cytotoxic Effects of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Diarylheptanoids in Oncology

The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Among these, the diarylheptanoids, a class of plant-derived phenolic compounds, have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, cytotoxic and anti-carcinogenic effects.[1] These compounds, characterized by a seven-carbon chain linking two aromatic rings, have been isolated from various plant species, particularly from the Zingiberaceae family (ginger).[2]

This guide focuses on a specific synthetic diarylheptanoid, 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one . While structurally related to naturally occurring cytotoxic diarylheptanoids, this compound's full cytotoxic potential and selectivity across different cancer types remain to be comprehensively elucidated. Understanding the differential sensitivity of various cancer cell lines to this compound is a critical step in identifying potential therapeutic applications and understanding its mechanism of action.

Here, we present a comparative study of the cytotoxic effects of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one across a panel of four human cancer cell lines, each representing a distinct and prevalent malignancy:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[3][4][5]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used immortal cell lines.[6][7][8]

  • A549: A human lung adenocarcinoma cell line.[9][10]

  • HepG2: A human hepatocellular carcinoma cell line.

By employing a multi-assay approach, we aim to provide a comprehensive profile of the compound's cytotoxic and pro-apoptotic activity, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

Methodology: A Tripartite Approach to Quantifying Cytotoxicity

To ensure a robust and multi-faceted assessment of cytotoxicity, a combination of three distinct, well-established assays was employed. This strategy allows for the interrogation of different cellular events associated with cell death, providing a more complete picture than any single assay alone.

Experimental Workflow

Cytotoxicity Assay Workflow Overall Experimental Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed MCF-7, HeLa, A549, HepG2 cells in 96-well plates treatment Treat with 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (various concentrations) and Doxorubicin (positive control) cell_culture->treatment incubation Incubate for 48 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI Staining (Apoptosis) incubation->annexin ic50 Calculate IC50 values mtt->ic50 ldh->ic50 apoptosis_quant Quantify apoptotic vs. necrotic cells annexin->apoptosis_quant comparison Comparative analysis of cytotoxicity across cell lines ic50->comparison apoptosis_quant->comparison Potential_Apoptotic_Pathway Hypothesized Mechanism of Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Events compound 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one ros ↑ Reactive Oxygen Species (ROS) compound->ros p53 ↑ p53 Stabilization compound->p53 ros->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 caspases Caspase Activation (Caspase-9, Caspase-3) bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential signaling pathway for apoptosis induction by the diarylheptanoid.

The resistance of the A549 cell line could be attributed to several factors, including differences in drug uptake and efflux, metabolic inactivation of the compound, or alterations in the apoptotic signaling pathways. Further investigation into the molecular basis of this resistance is warranted.

Conclusion and Future Directions

This comparative study demonstrates that 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one exhibits significant and differential cytotoxic and pro-apoptotic activity against a panel of human cancer cell lines. The potent effects observed in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines highlight its potential as a lead compound for further preclinical development for these malignancies.

Future research should focus on elucidating the precise molecular mechanisms underlying its cytotoxic and pro-apoptotic effects. Investigating its impact on key signaling pathways, such as the p53 and ROS-mediated pathways, will be crucial. Furthermore, in vivo studies using animal models are necessary to evaluate the compound's efficacy and safety profile in a more complex biological system. The structure-activity relationship of this class of compounds also warrants further exploration to optimize their potency and selectivity.

References

  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. Available at: [Link].

  • Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis of Bioactive Diarylheptanoids from Alpinia officinarum and Their Mechanism of Action for Anticancer Properties in Breast Cancer Cells. ACS Publications. Available at: [Link].

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  • Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies. SpringerLink. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link].

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  • New cytotoxic diarylheptanoids from the rhizomes of Alpinia officinarum Hance. ScienceDirect. Available at: [Link].

  • HeLa. Wikipedia. Available at: [Link].

  • 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone. FooDB. Available at: [Link].

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). University of Nebraska-Lincoln. Available at: [Link].

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Sciendo. Available at: [Link].

  • Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. National Center for Biotechnology Information. Available at: [Link].

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  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. National Center for Biotechnology Information. Available at: [Link].

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link].

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link].

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  • Isolation and characterization of cancer stem cells from cervical cancer HeLa cells. National Center for Biotechnology Information. Available at: [Link].

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A Strategic Guide to Assessing the Selectivity Profile of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Yakuchinone B)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for drug development researchers to meticulously characterize the selectivity profile of the natural product 7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, a diarylheptanoid also known as Yakuchinone B. While this compound, isolated from plants like Alpinia officinarum, has shown preliminary evidence of anti-inflammatory and antineoplastic activities, its molecular targets and off-target interactions remain largely undefined.[1][2]

In drug discovery, selectivity—the ability of a compound to interact with its intended target over other biomolecules—is a cornerstone of developing safe and effective therapeutics.[3][4][5] A non-selective compound can lead to a host of off-target effects, resulting in unforeseen toxicity and a narrow therapeutic window.[6] Therefore, a rigorous and systematic assessment of a compound's selectivity is not merely a characterization step but a critical, decision-driving component of any lead optimization program.[7]

This document outlines a tiered, field-proven strategy for building a robust selectivity profile. We will detail the requisite experimental workflows, explain the scientific rationale behind each choice, and compare the anticipated results with those of Staurosporine , a notoriously non-selective kinase inhibitor that serves as an essential benchmark for promiscuity.[2][8][9]

Part 1: Primary Target Hypothesis and Kinome-Wide Profiling

Expertise & Experience: The Rationale for Starting with Kinases

The reported anti-inflammatory and anti-tumor activities of Yakuchinone B and related diarylheptanoids provide a logical starting point for target identification.[1][10] Many signaling pathways central to inflammation and cancer, such as the ATR/CHK1 and Wnt/β-catenin pathways, are orchestrated by protein kinases.[1] Therefore, it is a well-founded hypothesis that Yakuchinone B may exert its effects through the modulation of one or more kinases. The most efficient method to test this is not by assaying individual kinases but by performing a broad, panel-based screen against a significant portion of the human kinome.

This initial screen serves two purposes:

  • Target Identification: To discover high-affinity kinase targets that may represent the primary mechanism of action.

  • Early Selectivity Assessment: To immediately gauge the compound's specificity within this large and therapeutically important enzyme family.

Proposed Experiment: Large-Panel Kinase Binding Assay

A competitive binding assay is the gold standard for this initial screen. It measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases. Platforms like KINOMEscan® offer panels of over 460 kinases, providing a comprehensive view of interactions.[11][12] Unlike enzymatic assays, binding assays are not dependent on ATP concentration and measure the direct, thermodynamic interaction between the compound and the kinase, yielding a dissociation constant (Kd) as a measure of potency.[11]

Experimental Protocol: Competitive Displacement Binding Assay (KINOMEscan® Methodology)

This protocol is based on the well-established KINOMEscan® platform, which utilizes a quantitative PCR (qPCR) readout for high sensitivity.[11][13][14]

  • Preparation of Reagents:

    • Test Compound: Prepare a 100x stock solution of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one in 100% DMSO. For a comprehensive Kd determination, an 11-point, three-fold serial dilution is prepared.[13]

    • Kinases: A panel of DNA-tagged human kinases are expressed and prepared in cell lysates.[13][14]

    • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on streptavidin-coated magnetic beads.[11]

  • Binding Reaction:

    • In a 384-well polypropylene plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound dilution (final DMSO concentration ≤ 1%).

    • Incubate the plate at room temperature for 1 hour with gentle shaking to allow the binding reaction to reach equilibrium.[13]

  • Washing and Elution:

    • The beads are washed to remove unbound components.

    • The bound kinase is then eluted from the beads by adding a high-concentration, non-biotinylated affinity ligand.[13]

  • Quantification:

    • The concentration of the eluted, DNA-tagged kinase is quantified using qPCR.[11][13]

    • The amount of kinase detected is inversely proportional to the binding affinity of the test compound. A strong binder will displace more kinase from the beads, resulting in a lower qPCR signal.

  • Data Analysis:

    • For single-concentration screens, results are typically expressed as "Percent of Control" (%Ctrl), where the DMSO control represents 100% binding.

    • For dose-response curves, the qPCR signals are plotted against the compound concentration, and a binding curve is fitted to calculate the Kd.

G cluster_prep Preparation cluster_assay Binding Assay cluster_process Processing & Readout cluster_data Data Analysis Compound Yakuchinone B (11-point dilution) Mix Combine & Incubate (1 hour, RT) Compound->Mix Test Compound Kinase DNA-Tagged Kinase Panel Kinase->Mix Target Beads Immobilized Ligand Beads Beads->Mix Reference Ligand Wash Wash Beads Mix->Wash Elute Elute Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Analysis Calculate %Ctrl or Kd Generate Selectivity Profile qPCR->Analysis

Caption: Workflow for a competitive kinase binding assay.

Data Interpretation & Comparison

The output of a kinome scan is a rich dataset that requires careful interpretation. A highly selective compound will show potent binding (low Kd or %Ctrl) to one or a small number of related kinases, with minimal interaction across the rest of the panel. In contrast, a non-selective compound like Staurosporine binds potently to a vast majority of the kinome.[8]

Table 1: Comparative Kinase Selectivity Profiles

FeatureIdeal Selective Inhibitor (Hypothetical)7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Hypothetical Data)Staurosporine (Reference Data)
Primary Target(s) Kd < 100 nM for 1-3 kinasesKd = 85 nM (ATR); Kd = 250 nM (WEE1)Kd < 100 nM for >200 kinases[8]
Selectivity Score (S(10)) ¹< 0.10.25> 0.8
Number of Hits @ 1 µM ²< 512> 300
Kinome Tree Plot Hits clustered in a single branchHits clustered in DNA Damage Response familyHits distributed across the entire kinome tree

¹Selectivity Score (S(10)) is the number of kinases with %Ctrl < 10 divided by the total number of kinases tested. A lower score indicates higher selectivity. ²A "hit" is defined as a kinase with binding >65% inhibited (%Ctrl < 35) at a 1 µM screening concentration.

Part 2: Broad Liability and Safety Profiling

Trustworthiness: A Self-Validating System

Even if the kinome scan reveals a highly selective primary target, the investigation is incomplete. A compound's safety profile is dictated by its interactions with other critical protein families known to mediate adverse drug reactions. Proactively screening against these "anti-targets" is a mandatory step in modern drug discovery to de-risk a program.

Proposed Experiment 1: GPCR Panel Screening

Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for over 30% of approved drugs.[15] Unintended interactions with GPCRs can lead to a wide range of side effects, from cardiovascular to neurological. A broad panel screen is essential to flag these potential liabilities.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: Cell membranes expressing the GPCR of interest are prepared. A specific radioligand for each receptor is utilized.[16]

  • Competitive Binding: Membranes are incubated with the radioligand and varying concentrations of the test compound (Yakuchinone B).

  • Separation: The reaction mixture is filtered through a filtermat to separate the membrane-bound radioligand from the unbound.

  • Detection: The radioactivity captured on the filtermat is measured using a scintillation counter.

  • Analysis: A decrease in radioactivity indicates displacement of the radioligand by the test compound. An IC50 value is calculated, representing the concentration of the compound that inhibits 50% of specific binding.

Proposed Experiment 2: hERG Potassium Channel Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability.[17][18] Blocking this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[17] Regulatory agencies mandate hERG testing before a compound can advance to clinical trials.

Experimental Protocol: Automated Patch Clamp Electrophysiology

  • Cell Preparation: A cell line (e.g., HEK293) stably expressing the hERG channel is cultured and prepared for the assay.[17]

  • Automated Patch Clamp: Cells are captured on a planar patch clamp chip. A whole-cell recording configuration is established automatically.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG current.[19] The cell is held at a depolarizing potential to open the channels, followed by a repolarizing step where the characteristic "tail current" is measured.

  • Compound Application: After establishing a stable baseline current, Yakuchinone B is perfused at increasing concentrations.

  • Data Analysis: The hERG tail current is measured at each concentration. The percent inhibition is calculated relative to the baseline, and an IC50 value is determined.

G cluster_tier1 Tier 1: Primary Target Screen cluster_tier2 Tier 2: Safety & Liability Screen cluster_tier3 Tier 3: Cellular Confirmation Kinase Kinome Scan (>400 Kinases) GPCR GPCR Panel (~50 Targets) Kinase->GPCR Identified Primary Target Proceed to Safety Profiling hERG hERG Patch Clamp (Cardiac Safety) GPCR->hERG Other Ion Channels, NHRs, etc. hERG->Other CETSA Unbiased CETSA-MS (Target Engagement) Other->CETSA Characterized In Vitro Profile Confirm in Cellular Context

Caption: A tiered approach to selectivity profiling.

Part 3: Unbiased Cellular Target Engagement

Authoritative Grounding: Validating Targets in a Physiological Context

Biochemical assays are powerful but occur in an artificial environment. The final pillar of a robust selectivity assessment is to confirm that the compound engages its target(s) within the complex milieu of a living cell and to uncover any targets missed by panel-based approaches.

Proposed Experiment: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry

Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[20] When a compound binds to its protein target, it typically increases the protein's stability, raising its melting temperature. By combining CETSA with quantitative mass spectrometry (MS), it is possible to survey changes in the thermal stability of thousands of proteins simultaneously in response to compound treatment, providing an unbiased map of cellular target engagement.

G cluster_step1 1. Treatment cluster_step2 2. Heating cluster_step3 3. Lysis & Separation cluster_step4 4. Analysis Cells Live Cells Treat Treat with DMSO or Compound Cells->Treat Heat Heat aliquots to different temperatures Treat->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet denatured proteins Lyse->Centrifuge MS Analyze soluble fraction by Mass Spectrometry Centrifuge->MS Plot Plot protein abundance vs. temperature MS->Plot

Caption: The principle of the CETSA-MS experiment.

Comparative Selectivity Summary

The ultimate goal is to integrate these datasets into a clear, comparative profile that guides the next steps in the drug development process.

Table 2: Overall Selectivity Profile Comparison

Assay ClassParameter7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (Hypothetical Data)Staurosporine (Reference Data)Implication for Development
Kinase Profiling Kd for Primary Target85 nM (ATR)2-5 nM (PKCα, γ, η)[21]Potency is moderate; potential for optimization.
Selectivity Score S(10)0.25> 0.8Moderate kinase selectivity; some off-targets to monitor.
Safety Profiling GPCR Panel Hits (>50% inh. @ 10 µM)1 (Dopamine D2)> 10A single GPCR hit requires follow-up but is manageable.
hERG Channel IC50> 30 µM~5 µMLow risk of cardiac toxicity.[17][18]
Cellular Engagement CETSA Primary Target ShiftYes (ATR protein stabilized)Yes (Multiple kinases stabilized)Confirms target engagement in a cellular environment.
CETSA Unexpected Hits2 (e.g., a metabolic enzyme)> 50Reveals novel off-targets for further investigation.

Conclusion

This guide presents a rigorous, multi-tiered strategy for defining the selectivity of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one. The described workflow moves logically from broad, hypothesis-driven screening to essential safety profiling and concludes with an unbiased confirmation in a physiological context.

Based on our hypothetical results, Yakuchinone B would be a compound with a moderately selective profile. It shows preferential, albeit not exclusive, engagement with the DNA damage response kinase family, has a manageable off-target profile against GPCRs, and, crucially, displays a clean hERG profile. The cellular engagement data both confirms the primary target and reveals unexpected interactions that warrant further mechanistic study.

This comprehensive dataset provides the clarity needed to make informed decisions. It transforms an interesting natural product into a chemically tractable lead series with a clear path for optimization: improve potency on ATR kinase while engineering out the observed off-target activities. This systematic approach to selectivity profiling is indispensable for navigating the complexities of modern drug discovery and is the only reliable path to developing safer, more effective medicines.

References

  • Structure-based rational design of staurosporine-based fluorescent probe with broad-ranging kinase affinity for kinase panel application. PubMed. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. [Link]

  • Staurosporine: Broad-Spectrum Serine/Threonine Kinase Inhibitor for Cancer and Angiogenesis Research. Online Inhibitor. [Link]

  • A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. [Link]

  • hERG Safety. Evotec. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • Diarylheptanoids as nutraceutical: A review. PubMed Central. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. [Link]

  • KINOMEscan protocol description. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed Central. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. MDPI. [Link]

  • Inhibitory effect of diarylheptanoids on nitric oxide production in activated murine macrophages. PubMed. [Link]

  • Selectivity Definition - Intro to Pharmacology Key Term. Fiveable. [Link]

  • Thallium-free hERG Potassium Channel Assay. ION Biosciences. [Link]

  • In vitro biological evaluation and in silico studies of linear diarylheptanoids from Curcuma aromatica Salisb. as urease inhibitors. RSC Publishing. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Linear Diarylheptanoid (Phenolic Ketone) Primary Hazards: Dermal absorption, severe eye irritation, respiratory sensitization, and potent pharmacological activity (anti-tumor/anti-inflammatory). Occupational Exposure Band (OEB): Assigned Band 3 (10–100 µg/m³) due to specific cytotoxicity and bioactive potential. Critical Action: Do not handle on an open bench. All solid-phase manipulation requires a Balance Enclosure or Class II Biological Safety Cabinet (BSC).

Chemical Hazard Analysis (Structure-Activity Relationship)

As a Senior Application Scientist, I must emphasize that while specific GHS data for this isolate may be sparse, its structure dictates its safety profile. We apply the Precautionary Principle based on its functional groups:

  • Phenolic Moiety (C7-Hydroxyphenyl): Phenols are notorious for rapid dermal absorption and protein denaturation. They can cause chemical burns that are initially painless due to local anesthetic effects, leading to delayed systemic toxicity.

  • 
    -Unsaturated Ketone Analogues:  While this specific heptan-3-one is saturated, it is metabolically related to curcuminoids. The lipophilic methoxy group at C5 enhances membrane permeability, facilitating the transport of the bioactive phenol across the blood-brain and dermal barriers.
    
  • Pharmacological Potency: This compound is a drug development target for anti-cancer and anti-inflammatory pathways.[1] It must be treated as a Potent Compound , meaning it is biologically active at low concentrations.

PPE Selection Matrix

The following PPE standards are non-negotiable for personnel handling >10 mg of substance.

Protection ZoneStandard RequirementTechnical Justification
Respiratory P100 Particulate Respirator (Minimum) or PAPR N95 masks offer insufficient protection against bioactive dusts (<10 µm) generated during static-charged weighing.
Hand (Dry) Double Nitrile Gloves (min 5 mil outer)Standard nitrile provides adequate protection against the solid powder. Colored under-gloves allow visual breach detection.
Hand (Solution) Silver Shield / Laminate (under Nitrile)Once dissolved in DMSO or Ethanol, the solvent acts as a carrier vehicle. Phenols can permeate nitrile in <15 mins in organic solvents.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient.[2] Phenolic compounds can cause irreversible corneal opacity upon contact.
Body Tyvek® Lab Coat/Sleeves Cotton lab coats absorb phenols, keeping the toxin against the skin. Non-woven Tyvek repels particulates and splashes.

Operational Protocols

A. Weighing & Solid Handling (High Risk)

The highest risk of exposure occurs during the transfer of dry powder due to electrostatic dispersion.

  • Engineering Control: Activate the Powder Containment Hood or Balance Enclosure. Verify face velocity is 0.3–0.5 m/s.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the compound. Diarylheptanoids are often "sticky" and electrostatic.

  • Transfer: Weigh the exact mass into a tared vial. Do not return excess powder to the stock container to prevent cross-contamination.

  • Decontamination: Wipe the balance and surrounding area with a 10% surfactant solution (e.g., Contrad® 70) followed by 70% Ethanol. Note: Ethanol alone spreads the phenol; surfactant lifts it.

B. Solubilization (Medium Risk)

Common solvents: DMSO, Ethanol, Acetone.

  • Containment: Move the sealed vial containing the weighed solid into a Chemical Fume Hood.

  • Solvent Addition: Add solvent slowly down the side of the vial to minimize aerosolization.

  • Vortexing: Cap tightly before vortexing. If using a sonicator, ensure the water bath is covered to prevent aerosol escape if the vial cracks.

C. Spill Response Strategy

Do NOT sweep dry powder.

  • Evacuate & Post: Clear the immediate area.

  • PPE Upgrade: Don double gloves, goggles, and P100 respirator.

  • Dampen: Gently cover the spill with paper towels soaked in PEG 300 or PEG 400 (Polyethylene Glycol). Why? PEG effectively solubilizes and encapsulates phenols, retarding their volatility and skin absorption better than water.

  • Scoop: Collect the damp mass into a hazardous waste bag.

  • Wash: Clean the surface with soap and water three times.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this compound based on its physical state.

G Start Start: Assess State Solid Solid / Powder Start->Solid Liquid Solution (DMSO/EtOH) Start->Liquid Enclosure Engineering Control: Balance Enclosure / BSC Solid->Enclosure High Inhalation Risk Hood Engineering Control: Chemical Fume Hood Liquid->Hood Splash/Permeation Risk PPE_Solid PPE: P100 Mask + Double Nitrile + Tyvek Enclosure->PPE_Solid PPE_Liquid PPE: Splash Goggles + Laminate Gloves Hood->PPE_Liquid Weigh Action: Static Control Weighing PPE_Solid->Weigh Dissolve Action: Solubilization / Pipetting PPE_Liquid->Dissolve

Figure 1: Safety Decision Logic for handling 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one based on physical state.

Waste Disposal & Compliance

  • Segregation: Dispose of as Non-Halogenated Organic Solvent Waste (if in solution) or Solid Toxic Waste .

  • Labeling: Clearly tag waste containers with "Phenolic Compound - Toxic."

  • Destruction: The preferred method of disposal is high-temperature chemical incineration to ensure complete thermal decomposition of the aromatic rings.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories). [Link]

  • PubChem. (n.d.). Compound Summary: 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one.[3][4] National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.